PROTAC BET Degrader-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,27-28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52)/t27-,28?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKRYCAWRGWYNN-MBMZGMDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39ClN8O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PROTAC BET Degrader-10: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of PROTAC BET Degrader-10, a potent Bromodomain and Extra-Terminal (BET) protein degrader. While specific public data on this compound is limited, this document extrapolates its function based on the well-established principles of Proteolysis Targeting Chimera (PROTAC) technology and data from analogous BET degraders.
Core Concept: Targeted Protein Degradation
PROTACs represent a revolutionary approach in pharmacology, shifting the paradigm from protein inhibition to induced protein degradation.[1][2] Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs are bifunctional molecules designed to eliminate the target protein from the cell entirely.[1][3] They achieve this by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[2][4]
This compound, as a member of this class, is engineered to specifically target BET proteins for degradation. The BET family of proteins, which includes BRD2, BRD3, and BRD4, are crucial epigenetic "readers" that regulate gene transcription.[5][6] Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[5][6]
The Molecular Mechanism of this compound
This compound is a chimeric molecule composed of three key components: a ligand that binds to BET proteins, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two.[7] The mechanism of action unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to a BET protein (the protein of interest or POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary POI-PROTAC-E3 ligase complex.[1]
-
Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase to the BET protein.
-
Proteasomal Degradation: The poly-ubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[1]
-
Recycling: After inducing degradation, the PROTAC molecule is released and can engage another BET protein and E3 ligase, acting catalytically to degrade multiple target proteins.[1]
This catalytic mode of action allows PROTACs to be effective at very low, sub-stoichiometric concentrations.[1]
Visualizing the Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC BET degrader.
References
- 1. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
PROTAC BET Degrader-10: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PROTAC BET Degrader-10 is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family protein BRD4, with a reported 50% degradation concentration (DC50) of 49 nM.[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), it functions by hijacking the cell's natural protein disposal system to selectively eliminate BRD4. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization. It also explores the key signaling pathways modulated by BET protein degradation.
Core Concepts and Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting these two moieties.[3][4]
The mechanism of action follows the PROTAC-mediated protein degradation pathway:
-
Ternary Complex Formation: this compound simultaneously binds to BRD4 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of BRD4.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.
Crucially, this compound acts catalytically, meaning that once a molecule of BRD4 is degraded, the PROTAC can be released to engage another BRD4 protein, leading to potent and sustained degradation at sub-stoichiometric concentrations.
Quantitative Data
Currently, the publicly available quantitative data for this compound is limited. The primary reported value is its degradation potency. Further characterization by individual researchers is recommended to fully understand its biochemical and cellular properties.
| Parameter | Value | Cell Line | Reference |
| DC50 (BRD4) | 49 nM | Not Specified | [1][2][3][4] |
Note: DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound and other similar PROTAC molecules.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of BRD4 degradation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., a human cancer cell line expressing BRD4)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to the DMSO control for each concentration to determine the DC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the BRD4::this compound::CRBN ternary complex.
Materials:
-
Cells expressing tagged versions of BRD4 or CRBN (e.g., HA-tag, FLAG-tag) can be beneficial.
-
Co-IP lysis buffer
-
Antibody against one of the components of the ternary complex (e.g., anti-BRD4 or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO for a short period (e.g., 1-2 hours) to capture the complex before significant degradation occurs. Lyse the cells with a gentle Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody to form an antibody-protein complex. Add Protein A/G beads to pull down the complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against all three components of the expected ternary complex (BRD4, CRBN, and a tag if used). The presence of all three proteins in the eluate from the PROTAC-treated sample (and their absence or significant reduction in the DMSO control) indicates the formation of the ternary complex.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to measure the binding affinities (Kd) of this compound to BRD4 and CRBN independently.
Materials:
-
Purified recombinant BRD4 protein (or a specific bromodomain)
-
Purified recombinant CRBN-DDB1 complex
-
This compound
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the purified proteins against the same buffer to ensure buffer matching. Prepare a solution of the protein in the ITC cell and a solution of this compound in the injection syringe.
-
ITC Experiment: Perform a series of injections of the PROTAC solution into the protein solution in the ITC cell while measuring the heat changes associated with binding.
-
Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Repeat for the other protein: Perform a separate ITC experiment to determine the binding affinity of the PROTAC to the other protein component (e.g., first BRD4, then CRBN).
Signaling Pathways and Biological Impact
Degradation of BRD4 by PROTACs like this compound has profound effects on cellular signaling, primarily through the downregulation of key oncogenes and the induction of apoptosis.
Downregulation of c-Myc
BRD4 is a critical transcriptional coactivator of the proto-oncogene c-Myc. By binding to acetylated histones at the c-Myc promoter and enhancer regions, BRD4 recruits the transcriptional machinery necessary for its expression. Degradation of BRD4 leads to the eviction of the transcriptional apparatus from the c-Myc locus, resulting in a rapid and sustained downregulation of c-Myc protein levels. This is a key mechanism by which BET degraders exert their anti-proliferative effects in many cancers.
Caption: Mechanism of c-Myc downregulation by this compound.
Induction of Apoptosis
The depletion of BRD4 can trigger apoptosis through multiple mechanisms. The downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins, like BIM, shifts the cellular balance towards programmed cell death. This alteration in the expression of Bcl-2 family members leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.
Caption: Induction of apoptosis via modulation of Bcl-2 family proteins.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the initial characterization of this compound.
Caption: A typical workflow for the characterization of this compound.
Conclusion
This compound is a valuable research tool for studying the biological consequences of BET protein degradation. Its potency in degrading BRD4 makes it a suitable probe for investigating the roles of this epigenetic reader in various cellular processes and disease models. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize and characterize this and other BET-targeting PROTACs. Further investigation is warranted to fully elucidate its selectivity profile and in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC BET Degrader-10: A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, mediating the degradation of specific proteins rather than merely inhibiting their function. PROTAC BET Degrader-10 is a potent pan-BET (Bromodomain and Extra-Terminal domain) protein degrader, designed to hijack the cell's ubiquitin-proteasome system to eliminate BET proteins, primarily BRD2, BRD3, and BRD4. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades. The insights provided are drawn from studies on well-characterized pan-BET degraders such as ARV-771 and ZBC260, which serve as functional surrogates for this compound.
Mechanism of Action: An Overview
This compound is a heterobifunctional molecule comprising a ligand that binds to BET proteins and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This tripartite complex formation facilitates the ubiquitination of BET proteins, marking them for degradation by the 26S proteasome. The degradation of these epigenetic readers leads to significant alterations in gene expression, impacting multiple signaling pathways critical for cancer cell proliferation, survival, and inflammation.
Core Downstream Signaling Pathways
The degradation of BET proteins by this compound profoundly affects several key signaling pathways implicated in oncogenesis. This guide will focus on four primary pathways:
-
Androgen Receptor (AR) Signaling
-
c-MYC Signaling
-
Apoptosis Pathways
-
Inflammatory Signaling (NF-κB Pathway)
Androgen Receptor (AR) Signaling Pathway
BET proteins, particularly BRD4, are crucial co-activators of the Androgen Receptor (AR), a key driver in prostate cancer. By degrading BRD4, this compound effectively dismantles the transcriptional machinery required for AR-mediated gene expression.
Quantitative Data Summary:
| Parameter | Cell Line | Treatment | Result | Reference |
| BRD2/3/4 Degradation | 22Rv1, VCaP, LnCaP95 | ARV-771 | DC50 < 5 nM | [1] |
| Full-Length AR (FL-AR) Protein Levels | VCaP | 10 nM ARV-771 | Significant reduction | [1] |
| FL-AR and AR-V7 mRNA Levels | VCaP | 10 nM ARV-771 | Decreased levels | [1] |
| ERG (AR-regulated gene) Induction | VCaP | ARV-771 pretreatment | Blocked R1881-induced expression | [2] |
Signaling Pathway Diagram:
Caption: this compound mediated degradation of BRD4 disrupts AR signaling.
c-MYC Signaling Pathway
The oncogene c-MYC is a critical downstream target of BET proteins. BRD4 directly regulates c-MYC transcription by binding to its super-enhancer regions. Degradation of BRD4 leads to a rapid and robust suppression of c-MYC expression.
Quantitative Data Summary:
| Parameter | Cell Line | Treatment | Result | Reference |
| c-MYC Protein Levels | 22Rv1, VCaP, LnCaP95 | ARV-771 | IC50 < 1 nM | [1] |
| c-MYC mRNA Levels | VCaP | ARV-771 | Dose-dependent decrease | [3] |
| BRD4 and c-MYC Downregulation (in vivo) | 22Rv1 xenografts | 10 mg/kg ARV-771 daily for 3 days | 37% BRD4 and 76% c-MYC downregulation | [4] |
| c-MYC Protein Downregulation | RS4;11 | ZBC260 (BETd-260) | >1000-fold more potent than BET inhibitor | [5] |
Signaling Pathway Diagram:
Caption: PROTAC-mediated BRD4 degradation leads to the suppression of c-MYC.
Apoptosis Pathways
By downregulating key anti-apoptotic proteins and upregulating pro-apoptotic factors, this compound effectively induces programmed cell death in cancer cells. This is a crucial mechanism for its anti-tumor activity.
Quantitative Data Summary:
| Parameter | Cell Line | Treatment | Result | Reference |
| Antiproliferative Effect | 22Rv1, VCaP, LnCaP95 | ARV-771 (72h) | 10- to 500-fold more potent than BET inhibitors | [3] |
| Caspase Activation | 22Rv1, VCaP, LnCaP95 | ARV-771 (24h) | Significant increase | [3] |
| PARP Cleavage | 22Rv1 | ARV-771 (24h) | Substantial cleavage | [1] |
| Apoptosis Induction | RS4;11, MOLM-13 | ZBC260 (BETd-260) (24h) | Robust apoptosis at 3-10 nM | [5] |
Signaling Pathway Diagram:
Caption: this compound induces apoptosis via intrinsic and extrinsic pathways.
Inflammatory Signaling (NF-κB Pathway)
BET proteins are known to regulate the expression of pro-inflammatory genes. BRD4 can interact with acetylated RelA, a subunit of the NF-κB complex, to promote the transcription of NF-κB target genes. Degradation of BRD4 can therefore suppress inflammatory signaling.
Quantitative Data Summary:
| Parameter | Cell Population | Treatment | Result | Reference |
| Inflammatory Gene Expression | ALDH+ TNBC cells | ZBC260 | Preferential downregulation | [6][7] |
| JAK-STAT Pathway | ALDH+ TNBC cells | ZBC260 | Specifically downregulated | [8] |
| NF-κB Target Gene Expression (e.g., Bcl-xL, XIAP, BTK) | Mantle Cell Lymphoma cells | ARV-771 | Depletion | [5] |
Signaling Pathway Diagram:
Caption: Downregulation of inflammatory signaling by PROTAC-mediated BRD4 degradation.
Experimental Protocols
Western Blot for BRD4 and c-MYC Degradation
Objective: To quantify the degradation of BRD4 and the downstream reduction of c-MYC protein levels following treatment with a PROTAC BET degrader.
Materials:
-
Cell lines (e.g., 22Rv1, VCaP, HeLa)
-
This compound (or representative compound like ARV-771)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or Carfilzomib)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC BET degrader or DMSO for the desired time points (e.g., 2, 4, 8, 16, 24 hours). For control experiments, pre-treat cells with a proteasome inhibitor for 30 minutes before adding the degrader.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BRD4 at 1:1000, anti-c-MYC at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with a PROTAC BET degrader.
Materials:
-
Cell lines (e.g., 22Rv1, Jurkat)
-
This compound (or representative compound)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the PROTAC BET degrader or DMSO for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
This compound represents a powerful therapeutic strategy by inducing the degradation of BET proteins, leading to the disruption of key oncogenic signaling pathways. This guide has provided a comprehensive overview of the downstream effects on Androgen Receptor signaling, c-MYC expression, apoptosis, and inflammatory pathways. The quantitative data, detailed experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted protein degradation. Further investigation into the nuanced effects of this compound in various cancer contexts will undoubtedly unveil additional therapeutic opportunities.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Myc and downstream targets in the pathogenesis and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PROTAC BET Degrader-10 in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function and mechanism of PROTAC BET Degrader-10, a novel therapeutic agent in the field of targeted protein degradation. We will delve into its role in modulating gene transcription, present key quantitative data, outline detailed experimental protocols, and visualize the underlying biological processes.
Introduction to BET Proteins and Their Role in Transcription
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[1] They play a pivotal role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histones and transcription factors.[1][2][3] This interaction facilitates the recruitment of transcriptional machinery, including RNA polymerase II, to gene promoters and enhancers, thereby activating gene expression.[1][4]
Of the BET family, BRD4 is the most extensively studied member and is considered a master regulator of transcriptional elongation.[4][5] It is particularly important for the expression of key oncogenes, such as c-MYC, making it a prime target for cancer therapy.[6][7]
PROTAC Technology: A New Frontier in Targeted Therapy
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug development. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[8][9] A PROTAC molecule consists of two distinct ligands connected by a linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[9][10][11] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI.[8][9] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[9][11] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[8]
This compound: Mechanism of Action
This compound is a potent and specific degrader of BET proteins. It is designed to bind to BET proteins, such as BRD4, and recruit an E3 ligase, often Cereblon (CRBN), a component of the CUL4A E3 ubiquitin ligase complex.[10][12] By inducing the degradation of BET proteins, this compound effectively disrupts their transcriptional regulatory functions.
The primary consequence of BET protein degradation is the suppression of downstream gene expression. A key target of this action is the c-MYC oncogene, a critical driver of cell proliferation and survival in many cancers.[6][7][13] The degradation of BRD4 leads to a significant reduction in c-MYC protein levels.[7] This, in turn, affects the transcription of a host of other genes involved in cell cycle progression and apoptosis. For instance, studies on similar BET degraders have shown a decrease in the expression of anti-apoptotic proteins like Mcl-1 and Bcl-xL, and an increase in the pro-apoptotic protein Noxa.[6]
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
Quantitative Data
The efficacy of this compound and similar compounds is quantified through various in vitro and in vivo assays. The following tables summarize key data points from studies on BET degraders.
Table 1: In Vitro Degradation and Potency of BET Degraders
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) (Cell Viability) | Reference |
| This compound | BRD4 | Not Specified | 49 | Not Specified | Not Specified | [12] |
| ARV-771 | Pan-BET | 22Rv1 | <1 | >90 | <10 | [7][8] |
| BETd-260 | Pan-BET | RS4;11 | ~0.03-0.1 | >90 | 0.051 | [13] |
| ZBC260 | Pan-BET | TNBC cell lines | Not Specified | >90 | ~1-10 | [14] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation. IC50: Concentration for 50% inhibition of cell viability.
Table 2: Effect of BET Degraders on c-MYC Expression
| Compound | Cell Line | Treatment Concentration | c-MYC Protein Reduction (%) | Reference |
| ARV-771 | 22Rv1 | 10 nM | ~90 | [7] |
| BETd-260 | Osteosarcoma cells | Not Specified | Significant reduction | [6] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of PROTAC BET degraders.
Western Blotting for Protein Degradation
Objective: To determine the extent of BET protein degradation upon treatment with a PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RS4;11, 22Rv1) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC BET degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control.
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To assess the effect of the PROTAC BET degrader on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC BET degrader for a specified period (e.g., 72 hours).
-
Reagent Incubation: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: For CCK-8, measure the absorbance at 450 nm. For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To measure the changes in mRNA levels of target genes (e.g., c-MYC) following treatment with the PROTAC BET degrader.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for the target gene (c-MYC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow for Characterizing a PROTAC BET Degrader
Caption: A typical experimental workflow.
Conclusion
This compound and similar molecules represent a powerful therapeutic strategy for cancers and other diseases driven by the transcriptional activity of BET proteins. By inducing the targeted degradation of these epigenetic readers, these compounds can effectively silence key oncogenic pathways, most notably the expression of c-MYC. The ability to achieve potent and sustained protein knockdown offers significant advantages over traditional small-molecule inhibitors. Further research and clinical development in this area hold great promise for advancing cancer therapy.
References
- 1. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 3. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 4. Emerging roles of BET proteins in transcription and co-transcriptional RNA processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC BET Degrader-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of PROTAC BET Degrader-10 (BETd-10). This heterobifunctional degrader hijacks the cellular ubiquitin-proteasome system to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, which are critical regulators of gene transcription and are implicated in various diseases, including cancer. This document details the mechanism of action, synthesis protocols, and available biological data for BETd-10, offering a valuable resource for researchers in the field of targeted protein degradation.
Introduction to PROTAC BET Degraders
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the protein from the cell altogether. They are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The BET family of proteins, including BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in regulating gene expression. Their dysregulation is associated with the pathogenesis of numerous cancers and inflammatory diseases. PROTACs that target BET proteins for degradation have shown significant promise as potential therapeutics.
This compound: An Overview
This compound is a potent degrader of the BET protein BRD4.[1] It is derived from the chemical scaffold described in patent WO2017007612A1, specifically in example 37.[1] The molecule is designed to engage both a BET bromodomain and the Cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the degradation of BET proteins.
Chemical Structure
The chemical structure of this compound consists of three key components:
-
BET Bromodomain Ligand: A derivative of the thienotriazolodiazepine class, which is known to bind with high affinity to the bromodomains of BET proteins.
-
E3 Ligase Ligand: A pomalidomide-based moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
Linker: A chemical linker that connects the BET-binding and Cereblon-binding moieties, optimized for the formation of a stable ternary complex between the target protein and the E3 ligase.
Molecular Formula: C₃₉H₃₉ClN₈O₆S Molecular Weight: 783.29 g/mol
Mechanism of Action
The mechanism of action of this compound follows the general principles of PROTAC-mediated protein degradation.
References
The Technical Guide to PROTAC BET Degrader-10: A Deep Dive into BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PROTAC BET Degrader-10, with a specific focus on the well-characterized degraders MZ1 and dBET1, as exemplars for inducing the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and illustrates relevant biological pathways and experimental workflows.
Introduction to PROTAC BET Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest.[1][2] A PROTAC consists of two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2]
BET proteins, particularly BRD4, are critical regulators of gene transcription and are implicated in various diseases, including cancer.[3] PROTAC BET degraders, such as MZ1 and dBET1, offer a powerful therapeutic strategy by not just inhibiting but actively removing BRD4 from the cellular environment.
This compound is a term often used to describe potent degraders of BET proteins, including BRD4.[4][5] Two of the most extensively studied examples are MZ1 and dBET1. MZ1 utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase, while dBET1 recruits the Cereblon (CRBN) E3 ligase to induce BRD4 degradation.[6][7]
Mechanism of Action
The fundamental mechanism of action for PROTAC BET degraders involves the formation of a ternary complex between the target protein (BRD4), the PROTAC molecule, and an E3 ubiquitin ligase. This process can be visualized as follows:
Quantitative Data Summary
The following tables summarize the key quantitative data for the well-characterized BRD4 degraders, MZ1 and dBET1.
Table 1: Binding Affinities (Kd)
| Compound | Target | Kd (nM) | Reference(s) |
| MZ1 | BRD2 (BD1/BD2) | 307 / 228 | [8] |
| BRD3 (BD1/BD2) | 119 / 115 | [8] | |
| BRD4 (BD1/BD2) | 39 / 15 | [9] | |
| VHL | 66 | [6] | |
| dBET1 | BRD4 | Not explicitly stated in search results | |
| Cereblon | Not explicitly stated in search results |
Table 2: Degradation Potency (DC50) and Efficacy (Dmax)
| Compound | Cell Line | Target | DC50 (nM) | Dmax (%) | Time (h) | Reference(s) |
| MZ1 | H661 | BRD4 | 8 | >90 | 24 | [10] |
| H838 | BRD4 | 23 | >90 | 24 | [10] | |
| HeLa | BRD4 | ~10-20 | >90 | 24 | [6] | |
| dBET1 | Breast Cancer Cells | BETs | 430 | Not specified | Not specified | [11] |
| MV4;11 | BRD4 | Not specified | >90 | 18 | [12] |
Table 3: Cellular Antiproliferative Activity (IC50/EC50)
| Compound | Cell Line | IC50/EC50 (µM) | Time (h) | Reference(s) |
| MZ1 | Mv4-11 | pEC50 = 7.6 | Not specified | [10] |
| dBET1 | MV4;11 | 0.14 | 24 | [7] |
| Breast Cancer Cells | 0.43 | Not specified | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PROTAC BET degraders.
Western Blotting for BRD4 Degradation
This protocol is for assessing the extent of BRD4 protein degradation following treatment with a PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.
NanoBRET™ Assay for Ternary Complex Formation
This protocol allows for the real-time measurement of the PROTAC-induced ternary complex formation in live cells.
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc-BRD4 and HaloTag-E3 ligase (VHL or CRBN)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding NanoLuc-BRD4 and HaloTag-E3 ligase.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Ligand and Substrate Addition: Add the HaloTag® ligand and NanoBRET™ substrate to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC degrader to the wells.
-
Measurement: Measure the donor (NanoLuc) and acceptor (HaloTag®) signals using a plate reader.
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC degrader for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
BRD4 Signaling and Degradation Pathway
BRD4 plays a crucial role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers.[13] This leads to the expression of key oncogenes like c-MYC. PROTAC-mediated degradation of BRD4 disrupts these processes.
Experimental Workflow for PROTAC BET Degrader Evaluation
A typical workflow for the preclinical evaluation of a novel PROTAC BET degrader involves a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.
This technical guide provides a foundational understanding of this compound for BRD4 degradation. The provided data and protocols for MZ1 and dBET1 serve as a robust starting point for researchers entering this exciting field of targeted protein degradation. As research progresses, the development of new and more selective BET degraders holds significant promise for the treatment of various diseases.
References
- 1. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 2. researchgate.net [researchgate.net]
- 3. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 4. pelagobio.com [pelagobio.com]
- 5. licorbio.com [licorbio.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Structural Basis of PROTAC BET Degrader-10 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural and mechanistic principles underlying the activity of PROTAC BET Degrader-10, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins. This compound is identified as the compound from patent WO2017007612A1, example 37, which recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of BRD4.[1][2][3] This document synthesizes available data, outlines detailed experimental protocols for characterization, and uses structural data from analogous BET degraders to illustrate the core concepts of ternary complex formation and cooperativity that drive degrader efficacy.
Introduction to BET Proteins and Targeted Degradation
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers.[4] They recognize and bind to acetylated lysine residues on histones, acting as scaffolds to recruit transcriptional machinery and regulate the expression of key oncogenes, such as c-MYC.[5] While small-molecule inhibitors that block this interaction have shown therapeutic promise, their efficacy can be limited by the need for high, sustained occupancy.
Proteolysis-targeting chimeras (PROTACs) offer an alternative, "event-driven" pharmacological approach.[6] These heterobifunctional molecules are designed to induce the degradation of a target protein rather than merely inhibiting it.[7] A PROTAC consists of two distinct ligands connected by a flexible linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[6] This dual binding induces the formation of a key ternary complex, leading to the ubiquitination of the POI and its subsequent destruction by the cell's proteasome.[8]
The PROTAC Catalytic Cycle
The mechanism of action for a PROTAC like BET Degrader-10 is a catalytic cycle. The PROTAC first forms a binary complex with either the BET protein or the E3 ligase (Cereblon), which then recruits the other partner to form the critical ternary complex (BET-Degrader-CRBN). Within this complex, the E3 ligase ubiquitinates the BET protein. Once tagged, the BET protein is recognized and degraded by the proteasome. The PROTAC is then released and can initiate another cycle of degradation, allowing it to act at sub-stoichiometric concentrations.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1957234-97-7|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. lifesensors.com [lifesensors.com]
- 6. doaj.org [doaj.org]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to PROTAC BET Degraders in Cancer Biology
Executive Summary: The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4, have emerged as critical regulators of gene expression in cancer, making them compelling therapeutic targets. While small-molecule inhibitors have shown promise, their efficacy can be limited by factors such as the need for high sustained occupancy and emerging resistance mechanisms. Proteolysis-targeting chimeras (PROTACs) offer a novel and potent alternative by inducing the targeted degradation of BET proteins. This guide provides a detailed overview of PROTAC BET degraders, focusing on their mechanism of action, key signaling pathways, and preclinical efficacy, with a focus on well-characterized molecules such as BETd-260. It includes quantitative data, detailed experimental protocols, and visualizations to support researchers and drug development professionals in this field.
Introduction: BET Proteins as Epigenetic Regulators in Cancer
The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that play a fundamental role in regulating gene transcription.[1][2] They contain conserved tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails, acting as scaffolds to recruit transcriptional machinery to promoters and enhancers.[1][3] This function is particularly crucial at super-enhancers, which drive the expression of key oncogenes, including c-MYC.[3]
Dysregulation and overexpression of BET proteins are implicated in the pathogenesis of a wide range of malignancies, including hematological cancers like acute myeloid leukemia (AML) and solid tumors such as triple-negative breast cancer and castration-resistant prostate cancer (CRPC).[4][5][6][7] High expression of BET genes often correlates with poor patient survival.[7] The critical role of BET proteins in sustaining oncogenic transcription programs has established them as attractive targets for anticancer therapy.[3][4]
PROTAC Technology: A Paradigm Shift in Targeted Therapy
Proteolysis-targeting chimera (PROTAC) technology represents a revolutionary strategy for targeted protein degradation.[7][8] PROTACs are heterobifunctional molecules composed of three key components:
-
A ligand that binds to the protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).
By simultaneously binding the POI and the E3 ligase, a PROTAC induces the formation of a ternary complex.[8] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8][9] This catalytic mechanism allows sub-stoichiometric amounts of a PROTAC to induce the degradation of many target protein molecules, often resulting in superior potency and a more durable response compared to traditional inhibitors.[10]
PROTAC BET Degraders: Mechanism and Profile
PROTAC BET degraders are designed to specifically eliminate BET proteins from cancer cells. While "PROTAC BET Degrader-10" is not a standardized nomenclature, several potent molecules have been developed and extensively characterized, including BETd-260 (also known as ZBC260), ARV-771, and QCA570.[2][5][6][7][11] These degraders typically use a BET inhibitor moiety (like JQ1 or a derivative) linked to a Cereblon or VHL E3 ligase ligand.[6][10]
The primary mechanism involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of BRD2, BRD3, and BRD4.[8][11] Unlike inhibitors that only block the bromodomain's function, degraders physically remove the entire protein scaffold, preventing both its reading and scaffolding functions. This leads to a more profound and sustained suppression of target gene expression.[6] Preclinical studies show that BET degraders are significantly more potent than their corresponding inhibitors at inducing cancer cell death.[2][6]
Caption: PROTAC BET degraders form a ternary complex with BET proteins and an E3 ligase, leading to ubiquitination and proteasomal degradation.
Impact on Key Cancer Signaling Pathways
By degrading BET proteins, these PROTACs disrupt critical oncogenic signaling networks.
-
c-MYC Downregulation: The most prominent effect is the potent suppression of the c-MYC oncogene, a master regulator of cell proliferation, metabolism, and apoptosis whose expression is highly dependent on BET proteins.[5][11]
-
Apoptosis Induction: BET degradation leads to the reciprocal modulation of apoptosis-related genes. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the upregulation of pro-apoptotic proteins such as Bad.[11][12] This shift in balance robustly triggers apoptosis, as evidenced by the cleavage of PARP and caspase-3.[6][12]
-
Cell Cycle Arrest: Degradation of BET proteins can induce cell cycle arrest, preventing cancer cells from progressing through division.[2]
-
Inflammatory Signaling: BET proteins regulate inflammatory pathways, and their degradation has been shown to disrupt inflammatory signaling in cancer stem cells, contributing to reduced tumorigenesis.[7]
-
Androgen Receptor (AR) Signaling: In CRPC, BET degraders have been shown to suppress AR signaling and reduce the levels of both full-length AR and AR splice variants, which are key drivers of resistance.[6]
Caption: BET protein degradation suppresses key oncogenes like c-MYC, leading to decreased proliferation, increased apoptosis, and tumor regression.
Quantitative Efficacy Data
PROTAC BET degraders exhibit exceptional potency in preclinical models, often in the picomolar to low nanomolar range.
Table 1: In Vitro Activity of Representative PROTAC BET Degraders
| Compound | Cell Line | Cancer Type | Assay | Potency | Reference |
|---|---|---|---|---|---|
| BETd-260 | RS4;11 | Acute Leukemia | Cell Growth (IC50) | 51 pM | [2][12] |
| MOLM-13 | Acute Leukemia | Cell Growth (IC50) | 2.2 nM | [12] | |
| RS4;11 | Acute Leukemia | BRD4 Degradation | <30 pM | [2] | |
| QCA570 | RS4;11 | Acute Leukemia | Cell Growth (IC50) | 50 pM | [5][13] |
| Primary AML | Acute Myeloid Leukemia | Cell Growth (Median IC50) | 120 pM | [5][13] | |
| ARV-771 | 22Rv1 | Prostate Cancer | BRD4 Degradation (DC50) | <1 nM | [6] |
| 22Rv1 | Prostate Cancer | c-MYC Suppression (IC50) | <5 nM | [6] | |
| Compound 9 | RS4;11 | Acute Leukemia | Cell Growth (IC50) | 4.3 nM | [14] |
| | MOLM-13 | Acute Leukemia | Cell Growth (IC50) | 45.5 nM |[14] |
Table 2: In Vivo Efficacy of BETd-260 in a Xenograft Model
| Model | Dosing Schedule | Outcome | Reference |
|---|---|---|---|
| RS4;11 Xenograft | 5 mg/kg, IV, 3x/week for 3 weeks | >90% tumor regression | [12] |
| MNNG/HOS Xenograft | 5 mg/kg, IV, 3x/week for 3 weeks | ~94% tumor growth inhibition |[15] |
Note: IC50 = half-maximal inhibitory concentration; DC50 = half-maximal degradation concentration.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of PROTAC BET degraders.
Caption: A typical workflow for the preclinical evaluation of a novel PROTAC BET degrader, from initial synthesis to in vivo efficacy studies.
Protocol 1: Western Blot for BET Protein Degradation
This protocol is designed to quantify the degradation of BRD2, BRD3, and BRD4 in cancer cells following treatment with a BET degrader.
-
Cell Culture and Treatment: Plate cancer cells (e.g., RS4;11, 22Rv1) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC BET degrader (e.g., 0.01 nM to 1000 nM) for a specified time (e.g., 2, 4, 16, or 24 hours).[6] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[16] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[16] Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[17] Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% nonfat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[17]
-
Incubate the membrane overnight at 4°C with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (MTT/WST-1)
This protocol measures the effect of the BET degrader on cancer cell proliferation and viability to determine the IC50 value.[18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC BET degrader for 72 hours.[6] Include vehicle-only wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to a purple formazan product.[18]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor activity of a BET degrader in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., Nu/Nu or NSG). Subcutaneously implant cancer cells (e.g., 5 x 10^6 RS4;11 cells) suspended in Matrigel into the flank of each mouse.[6]
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).[19]
-
Dosing: Administer the PROTAC BET degrader via a clinically relevant route (e.g., intravenous or subcutaneous injection) at a specified dose and schedule (e.g., 5 mg/kg, three times a week).[6][15] The vehicle group receives the formulation buffer only.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the animals for any signs of toxicity.[12]
-
Endpoint and Analysis: The study can be concluded when tumors in the control group reach a predetermined size or after a fixed duration. At the endpoint, harvest tumors for pharmacodynamic analysis (e.g., Western blot to confirm in-tumor BET degradation).[6] Calculate tumor growth inhibition (TGI) or regression for the treatment group compared to the vehicle group.
Conclusion and Future Perspectives
PROTAC BET degraders represent a highly promising therapeutic strategy for a multitude of cancers. Their event-driven, catalytic mechanism of action allows for picomolar potency and durable suppression of oncogenic pathways, offering significant advantages over traditional BET inhibitors.[2][7] The profound anti-tumor effects observed in preclinical models of both hematological and solid tumors underscore their therapeutic potential.[6][11][12]
Future research will focus on optimizing the pharmacokinetic properties of these molecules to enable oral bioavailability, refining selectivity for individual BET family members, and exploring combination therapies to overcome potential resistance mechanisms. As our understanding of the E3 ligase landscape expands, next-generation BET degraders may offer even greater control and precision. The continued advancement of molecules like BETd-260 into clinical development holds the promise of delivering a new class of powerful medicines for cancer patients.
References
- 1. The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins [mdpi.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. pnas.org [pnas.org]
- 7. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PROTAC BET Degrader-10 In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of PROTAC BET Degrader-10, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) family proteins. This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents relevant quantitative data to facilitate its application in research and drug development.
This compound is a heterobifunctional molecule that induces the degradation of BET proteins, primarily BRD4, by hijacking the ubiquitin-proteasome system. It consists of a ligand that binds to BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, linked together by a chemical linker. This proximity induces the ubiquitination of the BET protein, leading to its subsequent degradation by the proteasome.
Mechanism of Action
This compound operates through the Proteolysis Targeting Chimera (PROTAC) mechanism. This process involves the formation of a ternary complex between the BET protein (the target Protein of Interest or POI), this compound, and the E3 ubiquitin ligase complex.
Caption: Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the in vitro performance of this compound and related, well-characterized BET degraders. This data is crucial for experimental design, including determining appropriate concentration ranges and incubation times.
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | DC50 (BRD4) | 49 nM | Not specified | [1] |
| BETd-260 (related) | DC50 (BRD4) | 30-100 pM | RS4;11 | |
| BETd-260 (related) | IC50 (Cell Growth) | 51 pM | RS4;11 | |
| BETd-260 (related) | IC50 (Cell Growth) | 2.2 nM | MOLM-13 | |
| ARV-771 (related) | DC50 (BET proteins) | <1 nM | CRPC cell lines |
Table 1: Potency and Efficacy of this compound and Related Compounds.
| Compound | Experiment | Observation | Concentration | Time | Cell Line | Reference |
| BETd-260 (related) | Western Blot | Maximum degradation of BRD2/3/4 | 30 nM | 1 hour | MNNG/HOS | |
| BETd-260 (related) | Western Blot | Sustained degradation of BRD2/3/4 | 30 nM | Up to 24 hours | MNNG/HOS | |
| ARV-771 (related) | Western Blot | Depletion of BRD2/3/4 | Not specified | 16 hours | 22Rv1, VCaP, LnCaP95 | |
| BETd-260 (related) | Apoptosis Assay | Induction of apoptosis | 3-10 nM | 24 hours | RS4;11, MOLM-13 | |
| BETd-260 (related) | c-Myc Expression | Reduction of c-Myc protein | Not specified | As early as 1 hour | OS cell lines |
Table 2: In Vitro Characterization of Related BET Degraders.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.
Western Blotting for BET Protein Degradation
This protocol is used to quantify the degradation of BET proteins following treatment with this compound.
Caption: Western Blotting Workflow.
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line known to be sensitive to BET inhibition)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay (MTT or CCK-8)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution.
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the formation of the BET-PROTAC-E3 ligase ternary complex.
Caption: Co-Immunoprecipitation Workflow.
Materials:
-
This compound
-
Cell line of interest
-
Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-BRD4 or anti-Cereblon)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as described in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with this compound at an effective concentration for a short duration (e.g., 1-4 hours) to capture the ternary complex before degradation occurs. Include vehicle and negative controls.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-BRD4) or control IgG overnight at 4°C.
-
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against BRD4 and Cereblon to detect the co-immunoprecipitated proteins. An enhanced signal for Cereblon in the BRD4 immunoprecipitation from PROTAC-treated cells indicates the formation of the ternary complex.
Signaling Pathway
Degradation of BET proteins by this compound has significant downstream effects on gene transcription, notably the downregulation of the proto-oncogene c-Myc, which plays a critical role in cell proliferation and survival.
Caption: Downstream Signaling of BET Degradation.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a powerful tool to study the biological functions of BET proteins and to explore its therapeutic potential in various disease models.
References
Application Notes and Protocols for Generating a Dose-Response Curve of PROTAC BET Degrader-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC BET Degrader-10 is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon to polyubiquitinate and subsequently degrade Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.[1][2] This targeted protein degradation offers a promising strategy for the treatment of various diseases, including cancer. This document provides detailed protocols for generating dose-response curves to characterize the efficacy of this compound in terms of both protein degradation (DC50) and cell viability (IC50).
Mechanism of Action
This compound functions by simultaneously binding to a BET protein (specifically the bromodomain) and the Cereblon E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins, which are critical readers of histone acetylation and regulators of gene transcription, leads to downstream effects on cell cycle progression and apoptosis.
Data Presentation
The following tables summarize the potency of this compound and provide examples of data from other well-characterized BET PROTACs for comparative purposes.
Table 1: Degradation Potency (DC50) of this compound
| Compound | Target | DC50 (nM) | Cell Line | Reference |
| This compound | BRD4 | 49 | Not Specified | [1][2] |
Table 2: Comparative Potency of Other BET PROTAC Degraders
| Compound | Target | DC50 (nM) | IC50 (nM) | Cell Line | Reference |
| ARV-771 | BRD2/3/4 | <5 | Not Specified | 22Rv1 (Prostate Cancer) | [3] |
| QCA570 | BRD4 | ~1 | Not Specified | 5637, T24, UM-UC-3, J82, EJ-1 (Bladder Cancer) | [4] |
| dBET1 | BETs | 430 | Not Specified | Breast Cancer Cells | |
| PROTAC BET degrader-2 | BETs | Not Specified | 9.6 | RS4;11 (Leukemia) | [5] |
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to measure the effect of this compound on cell proliferation.
Materials:
-
This compound
-
Cancer cell line (e.g., RS4;11, MOLM-13, 22Rv1)
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical 10-point, 3-fold serial dilution starting from 1 µM is recommended.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the diluted compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Western Blotting to Determine DC50
This protocol describes how to measure the degradation of BRD4 protein in response to treatment with this compound.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-BRD4 antibody
-
Anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 4, 8, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and β-actin using image analysis software.
-
Normalize the BRD4 band intensity to the corresponding β-actin band intensity for each sample.
-
Further normalize the data to the vehicle control (set as 100% protein level).
-
Plot the normalized protein levels against the logarithm of the compound concentration.
-
Fit the data to a 4PL non-linear regression model to determine the DC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for dose-response curve generation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PROTAC BET Degrader-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BET Degrader-10 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1] This molecule functions by simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon, thereby triggering the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The degradation of BET proteins, particularly BRD4, has emerged as a promising therapeutic strategy in oncology and other diseases due to their critical role as epigenetic readers that regulate the transcription of key oncogenes like c-MYC.[2][3]
These application notes provide a comprehensive guide for the use of this compound in cell culture, including recommended treatment durations, concentrations, and detailed protocols for key experiments. While specific data for this compound is emerging, the provided information is based on established protocols for functionally similar BET degraders such as MZ1, dBET1, and ARV-771.
Data Presentation: Quantitative Summary
The optimal treatment duration and concentration of a PROTAC are highly dependent on the cell line, the specific experimental endpoint, and the kinetics of target protein degradation and subsequent cellular response. The following table summarizes typical experimental conditions for BET degraders in various cell lines, which can serve as a starting point for optimizing experiments with this compound.
| Parameter | Typical Range | Cell Lines | Assay Type | Reference |
| Concentration for Protein Degradation | 1 nM - 1 µM | 22Rv1, VCaP, LnCaP95, MV4;11, HeLa, LS174t, NB4, Kasumi-1, K562, MNNG/HOS, Saos-2 | Western Blot | [2][4][5][6][7][8][9] |
| Time for Onset of Protein Degradation | 1 - 4 hours | MV4;11, LS174t, MNNG/HOS | Western Blot | [5][6][8] |
| Time for Maximal Protein Degradation | 2 - 24 hours | MV4;11, LS174t, MNNG/HOS | Western Blot | [5][6][8] |
| Duration for Cell Viability Assays | 24 - 72 hours | HepG2, Hep3B, HCCLM3, MV4;11, NB4, Kasumi-1, K562, HeLa, OVCAR-8, T47D | MTS, CCK-8, MTT | [2][4][5][10][11][12] |
| Duration for Apoptosis Assays | 4 - 72 hours | MV4;11, HepG2, Hep3B, NB4, Kasumi-1, K562, MNNG/HOS, Saos-2 | Annexin V/PI Staining, Caspase-Glo, PARP Cleavage | [4][5][8][11][12][13] |
| Duration for Cell Cycle Analysis | 24 - 48 hours | HepG2, Hep3B, NB4, Kasumi-1, K562 | Propidium Iodide Staining | [4][11][12] |
| Duration for Gene Expression Analysis (qRT-PCR) | 16 - 24 hours | VCaP, MV4;11 | qRT-PCR | [9][13] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
PROTAC BET Degrader-10: Inducing Apoptosis in Cancer Cells - Application Notes and Protocols
For Research Use Only.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC BET Degrader-10 (also referred to as BETd-260 in scientific literature) is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] These epigenetic "readers" are critical regulators of gene transcription and are often implicated in the pathogenesis and progression of various cancers, including osteosarcoma and hepatocellular carcinoma (HCC).[1][3]
Unlike traditional small-molecule inhibitors that only block the activity of BET proteins, this compound recruits an E3 ubiquitin ligase to tag BET proteins for degradation by the proteasome.[4][5] This leads to the complete removal of BET proteins from the cell, resulting in a more profound and sustained downstream effect.[3][6] Notably, the degradation of BET proteins by this PROTAC has been shown to potently suppress cancer cell viability and trigger robust apoptosis.[1][2][3] This is achieved through the modulation of apoptosis-related genes, including the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-xL, and the upregulation of pro-apoptotic proteins like Noxa and Bad.[1][3] The induction of apoptosis proceeds through the intrinsic pathway, characterized by the disruption of the mitochondrial membrane.[3]
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in cancer cell research.
Data Presentation
In Vitro Efficacy of this compound (BETd-260)
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| RS4;11 | Leukemia | Cell Growth Inhibition | IC50 | 51 pM | [2] |
| MOLM-13 | Leukemia | Cell Growth Inhibition | IC50 | 2.2 nM | [2] |
| RS4;11 | Leukemia | Apoptosis Induction | Concentration | 3-10 nM | [2] |
| MOLM-13 | Leukemia | Apoptosis Induction | Concentration | 3-10 nM | [2] |
| MNNG/HOS | Osteosarcoma | Cell Viability | - | Potent Suppression | [1] |
| Saos-2 | Osteosarcoma | Cell Viability | - | Potent Suppression | [1] |
| MG-63 | Osteosarcoma | Cell Viability | - | Potent Suppression | [1] |
| SJSA-1 | Osteosarcoma | Cell Viability | - | Potent Suppression | [1] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | - | Dose-Dependent Suppression | [3] |
| BEL-7402 | Hepatocellular Carcinoma | Cell Viability | - | Dose-Dependent Suppression | [3] |
| 22Rv1 | Castration-Resistant Prostate Cancer | BRD4 Degradation | - | Effective Depletion | [6] |
| VCaP | Castration-Resistant Prostate Cancer | BRD4 Degradation | - | Effective Depletion | [6] |
| LnCaP95 | Castration-Resistant Prostate Cancer | BRD4 Degradation | - | Effective Depletion | [6] |
In Vivo Efficacy of this compound (BETd-260)
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| RS4;11 | Leukemia | Single intravenous dose | >90% tumor regression | [2][7] |
| MNNG/HOS | Osteosarcoma | 5 mg/kg single intravenous dose | Triggered apoptosis in tumor tissue | [1][8] |
| HepG2 | Hepatocellular Carcinoma | 5 mg/kg single intravenous dose | Triggered apoptosis in tumor tissue | [3][9] |
| BEL-7402 | Hepatocellular Carcinoma | 5 mg/kg single intravenous dose | Triggered apoptosis in tumor tissue | [3][9] |
| 22Rv1 | Castration-Resistant Prostate Cancer | - | Tumor regression | [6] |
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Signaling Pathway of PROTAC-Induced Apoptosis.
References
- 1. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Experimental Protocols for PROTAC BET Degrader-10 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] These molecules consist of a ligand that binds to the protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This ternary complex formation leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2]
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[3][4][5] In many hematologic malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), BET proteins are key regulators of oncogenes such as c-MYC.[6][7] Consequently, targeting BET proteins has emerged as a promising therapeutic strategy.
PROTAC BET degraders offer a potential advantage over traditional small-molecule inhibitors. While inhibitors merely block the function of BET proteins, PROTACs actively eliminate them from the cell, which can lead to a more profound and sustained biological response.[8] PROTAC BET Degrader-10 is a potent degrader of the BET protein BRD4, recruiting the E3 ligase Cereblon, with a reported 50% degradation concentration (DC50) of 49 nM.[9] This document provides detailed experimental protocols for evaluating the activity of this compound and similar compounds (e.g., BETd-260, QCA570) in leukemia cell lines.
Mechanism of Action
PROTAC BET degraders function by inducing the proximity of a BET protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon), leading to the ubiquitination and subsequent proteasomal degradation of the BET protein. This event disrupts downstream oncogenic signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTACs: The Future of Leukemia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
Application of PROTAC BET Degraders in Prostate Cancer Models
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC BET Degraders in Prostate Cancer
Prostate cancer is a leading cause of cancer-related death in men, and while initially responsive to androgen deprivation therapy, the disease often progresses to a more aggressive, castration-resistant state (CRPC)[1][2][3][4][5]. This progression is frequently driven by persistent androgen receptor (AR) signaling[1][2][5][6]. A promising therapeutic strategy for CRPC involves targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4)[6][7][8]. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including c-MYC, and are co-regulators of AR activity[6][7][8][9].
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that, instead of merely inhibiting protein function, induce the degradation of target proteins[1][2]. PROTAC BET degraders are heterobifunctional molecules that link a BET-binding moiety to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)[1][10][11]. This binding creates a ternary complex between the BET protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein[1][12]. This degradation-based mechanism offers several advantages over traditional inhibition, including the potential for more profound and sustained target suppression and efficacy against inhibitor-resistant tumors[1].
One of the most well-studied PROTAC BET degraders in the context of prostate cancer is ARV-771. This VHL-based degrader has demonstrated potent and selective degradation of BRD2, BRD3, and BRD4 in various prostate cancer cell lines[1][10][13].
Mechanism of Action
PROTAC BET degraders exert their anti-cancer effects in prostate cancer models through a multi-faceted mechanism:
-
Degradation of BET Proteins: They efficiently induce the degradation of BRD2, BRD3, and BRD4 proteins[1][10][13].
-
Downregulation of c-MYC: A critical downstream effector of BET proteins, the oncoprotein c-MYC, is significantly downregulated following BET protein degradation[1][11][13]. There is a strong positive correlation between c-MYC levels and AR expression and activity in prostate cancer[14][15][16].
-
Suppression of Androgen Receptor (AR) Signaling: Unlike BET inhibitors which may not affect full-length AR levels, PROTAC BET degraders like ARV-771 have been shown to suppress both AR signaling and AR protein levels, including the challenging AR splice variant 7 (AR-V7) which is associated with resistance to therapy[1][6]. BRD4 physically interacts with the N-terminal domain of the AR, and its degradation disrupts this interaction, leading to reduced AR-mediated gene transcription[9].
-
Induction of Apoptosis: The profound suppression of key survival signals leads to the induction of programmed cell death (apoptosis) in prostate cancer cells, a feature that is more pronounced with degraders compared to inhibitors which are often cytostatic[1][10].
Data Presentation
Table 1: In Vitro Activity of PROTAC BET Degrader ARV-771 in Prostate Cancer Cell Lines
| Cell Line | Degrader | DC50 (Degradation) | IC50 (c-MYC Suppression) | IC50 (Proliferation) | Key Characteristics | Reference |
| 22Rv1 | ARV-771 | < 5 nM | < 1 nM | Potent antiproliferative effect | CRPC, expresses AR-V7 | [1][13] |
| VCaP | ARV-771 | < 5 nM | < 1 nM | Potent antiproliferative effect | CRPC, AR amplified | [1][13] |
| LNCaP95 | ARV-771 | < 5 nM | < 1 nM | Potent antiproliferative effect | CRPC, enzalutamide-resistant | [1] |
Table 2: In Vivo Efficacy of PROTAC BET Degrader ARV-771 in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment | Dosing | Outcome | Reference |
| 22Rv1 (CRPC) | ARV-771 | 10 mg/kg, daily s.c. for 3 days | 37% BRD4 downregulation, 76% c-MYC downregulation, marked AR-V7 downregulation | [13] |
| 22Rv1 (CRPC) | ARV-771 | Not specified | Tumor regression | [1] |
| VCaP (CRPC) | ARV-771 | Not specified | Tumor growth inhibition | [1] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of the PROTAC BET degrader on the proliferation of prostate cancer cells.
-
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, VCaP, LNCaP)
-
Complete cell culture medium
-
PROTAC BET Degrader-10 (or other BET degrader)
-
DMSO (vehicle control)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of the PROTAC BET degrader in complete medium. A typical 10-point dose curve with 1:3 dilutions is recommended. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted compound or vehicle to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the degrader using appropriate software (e.g., GraphPad Prism).
-
2. Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of BET proteins (BRD2, BRD3, BRD4) and the downregulation of downstream targets (c-MYC, AR).
-
Materials:
-
Prostate cancer cells
-
PROTAC BET degrader
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-c-MYC, anti-AR, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Plate prostate cancer cells and treat with various concentrations of the PROTAC BET degrader or DMSO for a specified time (e.g., 16 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the PROTAC BET degrader in a preclinical in vivo model.
-
Materials:
-
Immunocompromised mice (e.g., Nu/Nu)
-
Prostate cancer cells (e.g., 22Rv1 or VCaP)
-
Matrigel
-
PROTAC BET degrader formulated for in vivo administration
-
Vehicle control
-
Calipers
-
-
Protocol:
-
All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.
-
Subcutaneously implant 5 x 10^6 22Rv1 or VCaP cells mixed with Matrigel into the flanks of the mice[1].
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the PROTAC BET degrader (e.g., daily subcutaneous injections) or vehicle control.
-
Monitor tumor volume (Volume = (length x width²)/2) and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Analyze the data for tumor growth inhibition or regression.
-
Mandatory Visualizations
Caption: Mechanism of action of PROTAC BET degraders in prostate cancer.
Caption: Experimental workflow for evaluating PROTAC BET degraders.
Caption: Simplified signaling pathway in prostate cancer targeted by PROTAC BET degraders.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. BET inhibitors in metastatic prostate cancer: therapeutic implications and rational drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of BET Bromodomain Proteins in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 11. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A positive role of c-Myc in regulating androgen receptor and its splice variants in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Positive Role of c-Myc in Regulating Androgen Receptor and its Splice Variants in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI - Myc confers androgen-independent prostate cancer cell growth [jci.org]
PROTAC BET Degrader-10 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
PROTAC BET Degrader-10 is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2][3][4] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are implicated in the pathogenesis of various cancers and inflammatory diseases. By inducing the degradation of BRD4, this compound offers a promising therapeutic strategy for these conditions. This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy in research applications.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 783.29 g/mol | [1][5][6] |
| Chemical Formula | C39H39ClN8O6S | [1][2][5][6] |
| CAS Number | 1957234-97-7 | [1][2][3][5] |
| Appearance | Solid, Off-white to light yellow powder | [1][6] |
| Solubility | DMSO: 100 mg/mL (127.67 mM) | [1][6] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][3][6] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1][3][6] |
Signaling Pathway Diagram
Caption: Mechanism of action for this compound.
Experimental Protocols
Materials:
-
This compound (powder)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.83 mg of the compound.
-
Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.[1][6] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3][6] Ensure the tubes are clearly labeled with the compound name, concentration, date of preparation, and solvent.
Experimental Workflow Diagram
Caption: Workflow for this compound stock solution preparation.
Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses, at all times.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
By following these guidelines, researchers can ensure the proper preparation and storage of this compound stock solutions, maintaining the integrity and activity of the compound for reliable and reproducible experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1957234-97-7 | BroadPharm [broadpharm.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound|CAS 1957234-97-7|DC Chemicals [dcchemicals.com]
- 5. This compound Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting PROTAC BET Degrader-10 degradation efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC BET Degrader-10. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, heterobifunctional molecule designed for targeted protein degradation. It specifically targets the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4. It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the target BET protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This event-driven mechanism allows for sub-stoichiometric, catalytic degradation of the target protein.[3][4]
Q2: What is the reported degradation efficiency of this compound?
This compound has a reported DC50 (concentration for 50% degradation) of 49 nM for BRD4.[1][5] However, the observed efficiency can vary depending on the cell line, experimental conditions, and duration of treatment.
Q3: How should I store and handle this compound?
For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Troubleshooting Guide
Issue 1: Suboptimal or No Degradation of Target Protein (BRD4)
If you are observing lower than expected or no degradation of BRD4, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Degrader Concentration | Titrate a wide range of this compound concentrations. High concentrations can lead to the "hook effect," where the formation of binary complexes (Degrader:BRD4 or Degrader:CRBN) is favored over the productive ternary complex (BRD4:Degrader:CRBN), thus reducing degradation efficiency.[6][7][8][9][10] |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation window for your specific cell line. The kinetics of degradation can vary between cell types. |
| Low E3 Ligase (Cereblon) Expression | Verify the expression level of Cereblon (CRBN) in your cell line using Western blot or qPCR. Cell lines with low CRBN expression may exhibit poor degradation. Consider using a cell line with known high CRBN expression as a positive control. |
| Inefficient Ternary Complex Formation | The stability and cooperativity of the ternary complex are crucial for efficient degradation.[11][12][13] Issues with the linker length or conformation of the degrader can impede complex formation. While the degrader itself cannot be altered, ensure optimal buffer and assay conditions. |
| Cell Permeability Issues | Due to their larger size, PROTACs can have poor cell permeability.[6] If using an in vitro assay, ensure the degrader can access the target. For cellular assays, consider using permeabilization agents in control experiments to confirm the issue is related to cell entry. |
| Compound Instability | Ensure proper storage and handling of the degrader.[1] Degradation of the compound can lead to loss of activity. Prepare fresh dilutions for each experiment. |
| Proteasome Inhibition | Confirm that the proteasome is active in your experimental system. As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132, Carfilzomib).[14] An accumulation of ubiquitinated BRD4 would indicate that the upstream degradation machinery is functional. |
Issue 2: Observing the "Hook Effect"
The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations.
| Quantitative Data Summary: The Hook Effect | |
| Observation | A bell-shaped dose-response curve where protein degradation is potent at intermediate concentrations but decreases at higher concentrations.[7][10][15] |
| Mechanism | At high concentrations, the PROTAC separately engages with the target protein and the E3 ligase, forming non-productive binary complexes that prevent the formation of the essential ternary complex.[8][12] |
| Mitigation Strategy | Carefully titrate the PROTAC concentration to identify the optimal range for maximal degradation. A broad concentration range, including lower doses, is recommended.[15] |
Issue 3: Off-Target Effects
Unintended degradation of proteins other than the target can be a concern.
| Potential Cause | Troubleshooting & Validation Steps |
| Recruitment of Neo-substrates | The E3 ligase recruited by the PROTAC may interact with and ubiquitinate other proteins, leading to their degradation.[8][16] |
| Proteomics Analysis | Perform unbiased proteomics (e.g., mass spectrometry) to identify changes in the proteome upon treatment with this compound.[17] Compare the protein profiles of treated and untreated cells. |
| Control Compounds | Use control compounds to confirm that the observed effects are due to the specific degradation of BRD4. This includes an inactive epimer of the degrader or separate ligands for BRD4 (e.g., JQ1) and Cereblon (e.g., Thalidomide).[4][15] |
| Target Knockdown/Knockout | Compare the phenotype of PROTAC-treated cells with that of cells where BRD4 has been knocked down or knocked out using genetic methods (e.g., siRNA, CRISPR/Cas9) to ensure the observed biological effects are on-target. |
Experimental Protocols
Western Blotting for BRD4 Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 16 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.
Visualizations
Caption: Mechanism of Action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC-mediated Target Degradation: A Paradigm Changer in Drug Discovery? | Protein Degradation with New Chemical Modalities | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterize Your PROTAC Hook Effect With Flexible And In-Solution Affinity Measurements For Results You Can Trust [drugdiscoveryonline.com]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
optimizing PROTAC BET Degrader-10 concentration for experiments
Technical Support Center: PROTAC BET Degrader-10
Welcome to the technical support center for this compound. This resource provides detailed answers to frequently asked questions, troubleshooting guidance, and comprehensive experimental protocols to help you successfully optimize the concentration of Degrader-10 in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4).[1] It functions by hijacking the cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[2]
The molecule has three key components:
-
A ligand that binds to BET proteins.
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[3][4]
-
A linker that connects the two ligands.[2]
By simultaneously binding to a BET protein and an E3 ligase, Degrader-10 forms a ternary complex.[2][5] This proximity induces the E3 ligase to tag the BET protein with ubiquitin chains, marking it for destruction by the proteasome.[2] The degrader molecule is then released to repeat the cycle, enabling it to act catalytically at sub-stoichiometric concentrations.[6][7]
Q2: What is a good starting concentration for my experiments?
The optimal concentration of Degrader-10 is highly dependent on the cell line and experimental duration. Different degradation profiles can be observed in various cell types, which may not be fully explained by E3 ligase expression levels alone.[8] We recommend starting with a broad dose-response experiment to determine the potency in your specific system.
Table 1: Recommended Starting Concentration Ranges for Degrader-10
| Experiment Type | Concentration Range | Purpose |
|---|---|---|
| Initial Range-Finding | 1 nM - 10,000 nM (log scale) | To identify the active concentration window and estimate Dmax. |
| DC50 Determination | 0.1 nM - 1,000 nM (10-point curve) | To precisely calculate the concentration for 50% degradation (DC50). |
| Phenotypic Assays | DC50 to 10x DC50 | To correlate protein degradation with a functional cellular outcome. |
| Mechanism Validation | Optimal dose (e.g., DC80-90) | To use with inhibitors (e.g., MG-132) to confirm proteasome-dependency.[8] |
Q3: How do I determine the DC50 and Dmax values for Degrader-10?
DC50 (Degradation Concentration 50%) is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable. These are the key parameters to define the potency and efficacy of Degrader-10.
To determine these values, you should perform a dose-response experiment followed by quantitative Western blotting or another protein quantification method.[9][10]
Troubleshooting Guide
Q4: I am not observing any degradation of my target BET protein. What should I do?
This is a common issue that can have multiple causes. Follow this troubleshooting tree to diagnose the problem.
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| No Degradation | Concentration is too low or too high (Hook Effect). | Test a wider range of concentrations on a log scale (e.g., 0.1 nM to 10 µM). |
| Treatment time is too short. | Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) to find the optimal endpoint.[11] | |
| Low expression of the required E3 ligase in the cell line. | Confirm E3 ligase (e.g., CRBN, VHL) expression via Western Blot or qPCR. Test in a different cell line known to be responsive. | |
| Compound is inactive or degraded. | Prepare fresh dilutions from a DMSO stock for each experiment. Confirm compound integrity if possible. | |
| High Cell Toxicity | Off-target effects or exaggerated pharmacology. | Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation experiment. |
| Concentration is too high. | Lower the concentration; potent degradation should occur at non-toxic concentrations.[3] | |
| Inconsistent Results | Variable cell confluency or passage number. | Standardize cell seeding density to ensure cells are in a logarithmic growth phase (~70-80% confluency) at the time of treatment.[12] |
| | Incomplete solubility of the compound in media. | Ensure the final DMSO concentration is low (<0.1%) and the compound is fully dissolved before adding to cells. |
Q5: I see significant cell death. How can I distinguish targeted degradation from general cytotoxicity?
It is crucial to assess cell viability alongside protein degradation. A successful degrader should eliminate the target protein at concentrations that do not cause widespread cell death.[6]
-
Run Parallel Assays : For every degradation experiment, set up a parallel plate for a cell viability assay (e.g., MTS, CellTiter-Glo).[13]
-
Compare DC50 vs. GI50 : Determine the concentration that causes 50% growth inhibition (GI50) from the viability assay.
-
Therapeutic Window : A good degrader will have a DC50 value that is significantly lower than its GI50 value. For example, a DC50 of 10 nM and a GI50 of 500 nM indicates a good therapeutic window.
Detailed Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
This protocol describes how to measure the levels of a target BET protein (e.g., BRD4) following treatment with Degrader-10.
-
Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[12] Incubate for 24 hours.
-
Compound Treatment : Prepare serial dilutions of Degrader-10 in culture medium. Aspirate the old medium from cells and add the compound-containing medium. Include a DMSO-only vehicle control (final concentration ≤ 0.1%).
-
Incubation : Incubate cells for the desired time (e.g., 18-24 hours).
-
Cell Lysis :
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation : Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer. We recommend loading 15-30 µg of total protein per lane.[12]
-
SDS-PAGE and Transfer :
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate with a validated primary antibody against your BET target (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection : Add an ECL substrate and visualize bands using a chemiluminescence imager.
-
Analysis : Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control (e.g., GAPDH, β-actin) for each lane. Plot the normalized protein levels against the log of Degrader-10 concentration and fit a non-linear regression curve to determine DC50 and Dmax.
Protocol 2: Cell Viability (MTS) Assay
This protocol measures cell metabolic activity as an indicator of viability.
-
Cell Seeding : Seed cells in a 96-well clear-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment : Add 10 µL of 10x concentrated Degrader-10 dilutions to the wells to achieve the final desired concentrations. Include a DMSO-only vehicle control.
-
Incubation : Incubate for the desired time (e.g., 72 hours).
-
MTS Reagent Addition : Add 20 µL of MTS reagent to each well.
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement : Measure the absorbance at 490 nm using a microplate reader.
-
Analysis : Subtract the background absorbance (medium-only wells). Normalize the data to the DMSO control wells (set to 100% viability) and plot the results to determine the GI50 value.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Cell Viability and Proliferation Assays [sigmaaldrich.com]
PROTAC BET Degrader-10 hook effect in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC BET degraders, with a specific focus on addressing the "hook effect" observed in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC BET degrader assays?
A1: The hook effect, also known as the prozone effect, is a phenomenon observed in PROTAC-mediated protein degradation where the efficacy of the degrader decreases at high concentrations.[1][2][3] This results in a bell-shaped dose-response curve, where optimal degradation is achieved at an intermediate concentration, and further increases in concentration lead to reduced target protein degradation.[1][4][3]
Q2: What is the molecular mechanism behind the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][3][5][6] A PROTAC molecule needs to simultaneously bind to both the target protein (e.g., a BET protein) and an E3 ligase to form a productive ternary complex, which leads to ubiquitination and subsequent degradation of the target.[7][8] At excessively high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, forming binary complexes ({PROTAC-Target} or {PROTAC-E3 ligase}). These binary complexes are unable to form the productive ternary complex, thus competing with and inhibiting the degradation process.[1][5]
Q3: Is the hook effect common for all PROTACs?
A3: The hook effect is a common phenomenon for many PROTACs and is dependent on the specific properties of the PROTAC, its target, and the recruited E3 ligase.[3][9][10] The degree of the hook effect can be influenced by the binding affinities of the PROTAC for its two target proteins and the stability of the resulting ternary complex.[11][12] Some PROTACs, like MZ1, exhibit positive cooperativity in forming the ternary complex, which can help mitigate the hook effect.[9][11]
Q4: How can I determine if my experimental results are showing a hook effect?
A4: A key indicator of a hook effect is a biphasic or bell-shaped dose-response curve in your cellular degradation assay.[4] When you plot target protein levels against a wide range of increasing PROTAC concentrations, you will observe that protein degradation increases up to an optimal concentration (Dmax) and then decreases as the concentration continues to rise.
Troubleshooting Guide
Issue: Reduced or no target degradation at high concentrations of PROTAC BET Degrader-10.
This guide provides a systematic approach to troubleshoot and confirm the hook effect in your cellular assays.
Step 1: Dose-Response Curve Analysis
A biphasic dose-response is the hallmark of the hook effect. Ensure you are testing a sufficiently wide range of concentrations to observe this phenomenon.
Experimental Protocol: Extended Dose-Response Western Blot
-
Cell Seeding: Plate your cells of interest (e.g., PC3, 22Rv1) at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.[13][14]
-
Compound Preparation: Prepare a wide range of serial dilutions of your this compound. A recommended range would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10-50 µM) to ensure you capture the full dose-response curve.
-
Treatment: Treat the cells with the different concentrations of the PROTAC for a fixed duration (e.g., 4, 16, or 24 hours).[13][14] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against your BET protein of interest (e.g., BRD4) and a loading control (e.g., β-actin, GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the bands using a chemiluminescence or fluorescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration. A bell-shaped curve will confirm the hook effect.[4]
Step 2: Ternary Complex Formation vs. Binary Complex Competition
The following diagram illustrates the equilibrium between productive ternary complexes and non-productive binary complexes that leads to the hook effect.
Caption: Mechanism of the PROTAC Hook Effect.
Step 3: Quantitative Data Analysis
Properly quantifying the dose-response is crucial. A bell-shaped curve fitting model can be applied to more accurately determine key parameters.[4]
Table 1: Hypothetical Degradation Data for this compound
| Concentration (nM) | % BRD4 Degradation (vs. Vehicle) |
| 1 | 15% |
| 10 | 55% |
| 100 | 90% (Dmax) |
| 1000 | 70% |
| 10000 | 30% |
| 50000 | 10% |
Table 2: Key Parameters from Dose-Response Curve
| Parameter | Description | Example Value |
| DC50 | Concentration for 50% maximal degradation | ~8 nM |
| Dmax | Maximum degradation observed | 90% |
| Optimal Concentration | Concentration at which Dmax occurs | 100 nM |
| Hook Effect Onset | Concentration at which degradation begins to decrease | >100 nM |
Step 4: Experimental Workflow and Controls
To validate that the observed effect is PROTAC-mediated and dependent on the proteasome and the specific E3 ligase, the following experimental workflow and controls are recommended.
Caption: Troubleshooting workflow for the PROTAC hook effect.
Experimental Protocol: Validation with Inhibitors and Controls
-
Cell Seeding and Treatment:
-
Seed cells as described previously.
-
For inhibitor studies, pre-treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) or an E3 ligase inhibitor (e.g., VHL inhibitor) for 1-2 hours before adding the PROTAC.[13]
-
Treat cells with the optimal degradation concentration of your this compound, with and without the inhibitors.
-
Include a control group treated with an inactive epimer of your PROTAC, if available. This control should not be able to bind the E3 ligase and thus should not induce degradation.[14][15]
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow the same procedure as in the dose-response experiment.
-
-
Expected Outcomes:
-
Proteasome Inhibitor: Co-treatment should rescue the degradation of the target BET protein, confirming the degradation is proteasome-dependent.
-
E3 Ligase Inhibitor: Co-treatment should prevent the degradation of the target protein, confirming the involvement of the specific E3 ligase.
-
Inactive Control: The inactive control compound should not cause degradation of the target protein.
-
By following these troubleshooting steps and experimental protocols, researchers can effectively identify, confirm, and understand the hook effect in their experiments with this compound, leading to more accurate data interpretation and informed decisions in their drug development efforts.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. The promise of PROTACs | British Pharmacological Society [bps.ac.uk]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 5. portlandpress.com [portlandpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MZ1 co-operates with trastuzumab in HER2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. thno.org [thno.org]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
minimizing PROTAC BET Degrader-10 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to minimizing the off-target effects of PROTAC BET Degrader-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD4.[1][2] It functions by simultaneously binding to the target protein (BRD4) and the Cereblon (CRBN) E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[3] This catalytic process allows a single molecule of the degrader to eliminate multiple target protein copies, potentially requiring lower therapeutic doses compared to traditional inhibitors.[4]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Strategies for the Targeted Degradation of Viral Proteins: Paving the Way for Next-Generation Therapeutics [mdpi.com]
Technical Support Center: Navigating Resistance to PROTAC BET Degrader-10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered during experiments with PROTAC BET Degrader-10. This compound is a potent degrader of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4, by linking them to the Cereblon (CRBN) E3 ubiquitin ligase for proteasomal degradation.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule. One end binds to a BET protein (like BRD4), and the other end binds to the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1][5]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential resistance mechanisms?
Acquired resistance to BET degraders can arise from several factors:
-
Alterations in E3 Ligase Components: Genomic alterations, such as mutations or deletions, in the components of the E3 ligase complex that the PROTAC hijacks are a primary cause of resistance. For CRBN-based degraders like this compound, this can include mutations or loss of the CRBN gene itself.[6][7]
-
Target Protein Modifications: While less common for PROTACs compared to traditional inhibitors, mutations in the target protein (e.g., BRD4) that prevent the degrader from binding can lead to resistance.[6]
-
Upregulation of Target Protein: Cells may compensate for protein degradation by increasing the synthesis of the target protein, potentially overwhelming the degradation capacity of the PROTAC.[8][9]
-
Changes in the Ubiquitin-Proteasome System (UPS): Alterations in other components of the UPS, such as deubiquitinating enzymes (DUBs) that remove ubiquitin tags from the target protein, can counteract the activity of the PROTAC.[10]
-
Drug Efflux Pumps: Increased expression of multidrug resistance pumps could potentially reduce the intracellular concentration of the PROTAC.[11]
Q3: How can I determine if the resistance is due to the E3 ligase or the target protein?
A key experiment is to test for cross-resistance with a BET degrader that utilizes a different E3 ligase, for example, one that recruits VHL instead of CRBN.[6] If the cells are resistant to the CRBN-based degrader but sensitive to the VHL-based degrader, it strongly suggests the resistance mechanism lies within the CRBN E3 ligase pathway.[6] Conversely, if there is cross-resistance, the issue might be related to the target protein or a downstream component of the degradation machinery.[6]
Troubleshooting Guides
Issue 1: Reduced or No Degradation of Target Protein (BRD4)
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Loss or mutation of CRBN | - Western blot for CRBN protein levels.- Sanger sequencing of the CRBN gene. | - Reduced or absent CRBN protein.- Identification of mutations in the CRBN gene. |
| Mutation in BRD4 preventing binding | - Target engagement assay (e.g., cellular thermal shift assay - CETSA).- Co-immunoprecipitation (Co-IP) of BRD4 with this compound. | - Altered thermal stability of BRD4 in the presence of the degrader.- Reduced interaction between BRD4 and the degrader. |
| Increased BRD4 protein synthesis | - qRT-PCR to measure BRD4 mRNA levels.- Pulse-chase analysis to assess protein turnover. | - Increased BRD4 mRNA levels.- Faster rate of BRD4 synthesis. |
| Impaired ubiquitination | - In vitro or in-cell ubiquitination assay. | - Reduced polyubiquitination of BRD4 in the presence of the degrader. |
| Proteasome dysfunction | - Treat cells with a proteasome inhibitor (e.g., MG132) and assess BRD4 levels. | - Accumulation of ubiquitinated BRD4, suggesting proteasome is the issue. |
| Compound instability or poor cell permeability | - LC-MS/MS to measure intracellular compound concentration. | - Low intracellular concentration of this compound. |
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein (e.g., BRD4) and E3 ligase components (e.g., CRBN) in cell lysates.
Methodology:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[12]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Target Ubiquitination Assay (Co-Immunoprecipitation)
This protocol determines if the target protein is being ubiquitinated in response to the PROTAC treatment.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the target protein (BRD4) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Western Blot Analysis:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform western blotting as described above, but probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear indicates polyubiquitination.[14]
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1957234-97-7 | BroadPharm [broadpharm.com]
- 3. PROTAC BET Degrader-1 - Immunomart [immunomart.com]
- 4. PROTAC BET Degrader-1, 2093386-22-0 | BroadPharm [broadpharm.com]
- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. DUB3 promotes BET inhibitor resistance and cancer progression through deubiquitinating BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
unexpected phenotypes with PROTAC BET Degrader-10 treatment
Welcome to the technical support center for PROTAC BET Degrader-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4) for degradation.[1] It works by hijacking the cell's natural ubiquitin-proteasome system.[2] The molecule simultaneously binds to a BET protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[3][4] This proximity induces the E3 ligase to tag the BET protein with ubiquitin chains, marking it for destruction by the 26S proteasome.[4] this compound has a reported DC50 (concentration for 50% degradation) of 49 nM.[3]
Q2: I am not observing degradation of BET proteins. What are the common causes?
This is a common issue that can be resolved through systematic troubleshooting. The lack of degradation is typically due to issues with the compound, the cellular model, or the experimental setup.
Key Troubleshooting Steps:
-
Compound Integrity: Confirm the stability and concentration of your this compound stock. Improper storage can lead to degradation. The compound should be stored at -80°C for up to 6 months or -20°C for 1 month.[3]
-
Cellular Context:
-
E3 Ligase Expression: this compound requires the Cereblon (CRBN) E3 ligase for its activity.[3] Verify that your cell line expresses sufficient levels of CRBN. Silencing CRBN has been shown to block BET degradation.[5]
-
Proteasome Activity: The ubiquitin-proteasome system must be active. As a control, you can co-treat cells with a known proteasome activator or ensure that general protein turnover is occurring as expected.
-
-
Experimental Conditions:
-
Concentration and Time: Degradation is dependent on both concentration and treatment duration. Perform a dose-response and time-course experiment (e.g., 1 nM - 1000 nM for 2, 4, 8, and 24 hours) to find the optimal conditions for your cell line.[6]
-
The Hook Effect: At very high concentrations, PROTAC efficacy can decrease. This occurs because the PROTAC molecules saturate both the BET protein and the CRBN ligase independently, preventing the formation of the critical ternary complex. If you observe reduced degradation at higher doses, you may be seeing the hook effect.
-
Q3: Why are the transcriptional effects of the BET degrader different from a BET inhibitor (e.g., JQ1)?
While both target BET proteins, their mechanisms lead to distinct biological outcomes.
-
Inhibition is Occupancy-Based: BET inhibitors like JQ1 work by binding to the bromodomains of BET proteins, preventing them from reading acetylated histones. This is a temporary and competitive interaction.
-
Degradation is Event-Driven: PROTACs catalytically induce the complete removal of the target protein.[7] This eliminates both the scaffolding and enzymatic functions of the BET protein, which can lead to more profound and durable downstream effects.[8]
This mechanistic difference can cause unexpected phenotypes. For instance, some studies have shown that certain genes, like MCL1 and BRD2, are strongly down-regulated by a BET degrader but can be up-regulated by a BET inhibitor in the same cell line.[5] Therefore, a degrader may induce robust apoptosis where an inhibitor is merely cytostatic.[5]
Q4: I'm observing unexpected cell death in senescent cells. Is this a known phenomenon?
Yes, this is an important and increasingly recognized phenotype. Several studies have identified BET degraders as potent "senolytics"—agents that selectively kill senescent cells.[9][10] This effect may be unexpected if your primary goal is studying cancer cell proliferation.
The proposed mechanism involves a dual attack on senescent cell vulnerabilities:
-
Attenuation of Non-Homologous End Joining (NHEJ): BET degradation impairs the DNA repair NHEJ pathway, which senescent cells rely on for survival.[9][11][12]
-
Upregulation of Autophagy: BET degraders can simultaneously increase the expression of autophagy-related genes, pushing the cells toward programmed cell death.[9][11][12]
This senolytic activity has been shown to reduce tumor development in vivo and increase the efficacy of chemotherapy by eliminating therapy-induced senescent cells.[9][12]
Quantitative Data Summary
Table 1: Potency of Various BET Degraders in Leukemia Cell Lines
This table provides a comparison of the half-maximal inhibitory concentration (IC50) or degradation concentration (DC50) for different BET degraders, demonstrating the high potency that can be achieved.
| Compound Name | Cell Line | Assay Type | Potency (nM) | Reference |
| This compound | Not specified | DC50 | 49 | [3] |
| ARV-825 | RS4;11 | IC50 | 3.3 | [6] |
| ARV-825 | MOLM-13 | IC50 | 18.2 | [6] |
| dBET1 | RS4;11 | IC50 | 4.3 | [6] |
| QCA570 (Compound 35) | MV4;11 | IC50 | 0.015 | [13] |
| QCA570 (Compound 35) | RS4;11 | IC50 | 0.050 | [13] |
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
This protocol is used to visually confirm the degradation of BET proteins following treatment.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 3, 6, or 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and c-Myc overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Mechanistic Confirmation via Competition Assay
This experiment confirms that the observed degradation is dependent on the PROTAC's mechanism of action (i.e., binding to CRBN and the proteasome).
-
Pre-treatment: Seed and grow cells as described for Western Blotting. One hour before adding the degrader, pre-treat separate wells with:
-
Proteasome Inhibitor: Carfilzomib (1 µM) or MG132 (10 µM) to block proteasomal degradation.[14]
-
E3 Ligase Ligand: An excess of a CRBN ligand like hydroxythalidomide (10 µM) to competitively block the degrader's binding to CRBN.[15]
-
BET Inhibitor: An excess of a BET inhibitor (e.g., JQ1) to competitively block the degrader's binding to BET proteins.[6]
-
-
Degrader Treatment: Add this compound at a concentration known to cause robust degradation (e.g., 100 nM) to all wells, including those pre-treated.
-
Incubation and Lysis: Incubate for the standard duration (e.g., 6 hours).
-
Western Blot Analysis: Harvest cell lysates and perform a Western blot for BRD4 as described in Protocol 1.
-
Expected Outcome: Degradation of BRD4 should be observed in the cells treated with the degrader alone. This degradation should be "rescued" or blocked in the cells pre-treated with the proteasome inhibitor, CRBN ligand, or BET inhibitor.[6][14][15]
References
- 1. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A BET family protein degrader provokes senolysis by targeting NHEJ and autophagy in senescent cells [ouci.dntb.gov.ua]
- 10. A BET family protein degrader provokes senolysis by targeting NHEJ and autophagy in senescent cells (Hara G, in Nat Commun) | News & Topics | Osaka University Immunology Frontier Research Center [ifrec.osaka-u.ac.jp]
- 11. A BET family protein degrader provokes senolysis by targeting NHEJ and autophagy in senescent cells (Hara Lab, in Nat Commun) | Achievement | Research Institute for Microbial Diseases, The University of Osaka [biken.osaka-u.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
high background in PROTAC BET Degrader-10 western blot
This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing high background in western blot experiments using PROTAC BET Degrader-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of specific target proteins.[1] It consists of a ligand that binds to the Bromodomain and Extra-Terminal (BET) protein BRD4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] By bringing BRD4 into close proximity with the E3 ligase, the degrader facilitates the tagging of BRD4 with ubiquitin, marking it for destruction by the cell's proteasome.[3][4] This "event-driven" mechanism allows for the catalytic removal of the target protein.[3][5]
Q2: Why am I seeing a high background on my western blot for BET protein degradation?
High background on a western blot can manifest as a uniform dark haze or multiple non-specific bands, obscuring the specific signal of your target protein.[6] This is a common issue that often results from non-specific binding of the primary or secondary antibodies to the membrane.[7] Key causes include insufficient blocking, excessive antibody concentration, inadequate washing, or issues with the membrane itself.[8][9]
Q3: Can the PROTAC treatment itself cause high background?
While the PROTAC molecule is not a direct cause of western blot background, the experimental goal—detecting a decrease in protein levels—can sometimes lead to choices that increase background. For instance, to visualize a faint band (degraded protein), researchers might increase antibody concentration or lengthen exposure time, both of which can significantly raise background noise.[7][8]
Q4: How do I choose the right blocking buffer to minimize background?
Blocking is a critical step to prevent non-specific antibody binding.[10] The choice of blocking agent can significantly impact your results.
-
Non-fat Dry Milk (5% in TBST): A common and effective blocking agent. However, it should be avoided when detecting phosphorylated proteins, as milk contains casein, a phosphoprotein that can cause high background.[8]
-
Bovine Serum Albumin (BSA) (3-5% in TBST): The preferred choice for phospho-specific antibodies. It is a good all-purpose blocker but can be more expensive.[11]
-
Specialized/Commercial Blockers: Protein-free or other specialized blocking buffers can be used for antibodies that show high cross-reactivity with standard protein-based blockers.[12][13]
It is often necessary to empirically test different blocking buffers to find the optimal one for your specific antibody-antigen pair.[14]
Troubleshooting Guide: High Background
High background can obscure results and make data interpretation difficult. The following table summarizes common causes and provides actionable solutions.
| Problem | Possible Cause | Recommended Solution & Optimization |
| Uniform High Background (Entire Blot is Dark) | 1. Insufficient Blocking | • Increase Blocking Time: Block for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[7][15] • Increase Blocking Agent Concentration: Increase non-fat milk or BSA concentration (e.g., from 3% to 5%).[7] • Add Detergent: Ensure your blocking buffer contains a detergent like 0.05-0.1% Tween-20.[7] |
| 2. Antibody Concentration Too High | • Titrate Antibodies: Perform a dilution series for both primary (e.g., 1:1000 to 1:10,000) and secondary (e.g., 1:5000 to 1:20,000) antibodies to find the optimal concentration that maximizes signal-to-noise ratio.[6][10] • Reduce Incubation Time: Shorten the antibody incubation time or perform the incubation at 4°C overnight instead of at room temperature.[16] | |
| 3. Inadequate Washing | • Increase Wash Duration & Volume: Wash the membrane 3-5 times for 5-15 minutes each with a sufficient volume of wash buffer (e.g., TBST) to fully cover the membrane.[6][9] • Increase Detergent: Increase the Tween-20 concentration in your wash buffer to 0.1%.[10] | |
| 4. Membrane Dried Out | • Keep Membrane Wet: Never allow the membrane to dry out at any stage of the blotting process, as this causes irreversible non-specific antibody binding.[9][17] | |
| 5. Overexposure / Detection Issues | • Reduce Exposure Time: Decrease the film exposure time or the acquisition time on a digital imager.[7] • Dilute HRP Substrate: If using a highly sensitive ECL substrate, consider diluting it or using a less sensitive formulation.[8] | |
| Non-Specific Bands Appear | 1. Non-Specific Antibody Binding | • Follow Steps Above: All solutions for uniform high background also apply here. • Run a Secondary-Only Control: Incubate a blot with only the secondary antibody to confirm it is not the source of non-specific binding.[8][18] • Use Cross-Adsorbed Secondary Antibodies: These antibodies are purified to reduce binding to off-target species.[8] |
| 2. Sample Degradation or Overloading | • Use Fresh Lysates: Prepare fresh cell lysates and always add protease and phosphatase inhibitors.[8][19] • Optimize Protein Load: Load less total protein per lane (e.g., 20-30 µg) to reduce the chance of non-specific interactions.[14][19] | |
| 3. Contaminated Buffers | • Prepare Fresh Buffers: Bacterial growth in blocking or wash buffers can cause spotting and high background. Prepare fresh solutions regularly.[17] |
Visual Guides & Workflows
This compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. arp1.com [arp1.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 10. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 11. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 12. bu.edu [bu.edu]
- 13. Advansta buffers and solutions for western blotting [products.advansta.com]
- 14. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
inconsistent IC50 values with PROTAC BET Degrader-10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC BET Degrader-10. Our aim is to help you overcome common experimental challenges and achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values are a common challenge in PROTAC-based experiments and can arise from several factors. Here are the most frequent causes:
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein (BRD4) or the E3 ligase (Cereblon) alone, rather than the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve, where the degradation effect, and consequently the impact on cell viability, decreases at higher concentrations. This can significantly skew IC50 calculations if the full dose-response curve is not analyzed.
-
Cellular Permeability and Efflux: The large size of PROTAC molecules can limit their ability to cross the cell membrane. Additionally, some cell lines may express high levels of efflux pumps (e.g., MDR1) that actively remove the PROTAC from the cell, reducing its intracellular concentration and efficacy.
-
Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Improper handling can lead to degradation of the compound and reduced activity.
-
Cell Line Specific Factors: The expression levels of BRD4, Cereblon, and components of the ubiquitin-proteasome system can vary significantly between different cell lines, leading to different degradation efficiencies and IC50 values.
-
Assay-Specific Variability: Differences in cell seeding density, incubation times, and the specific cell viability assay used (e.g., MTT, MTS, CellTiter-Glo) can all contribute to variability in IC50 measurements.
Q2: What is the "hook effect" and how can we mitigate it?
A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs because the formation of a productive ternary complex (PROTAC-Target-E3 Ligase) is essential for protein degradation. At optimal concentrations, the PROTAC facilitates this interaction. However, at excessive concentrations, the PROTAC can independently saturate both the target protein and the E3 ligase, leading to the formation of non-productive binary complexes and preventing the formation of the ternary complex.
To mitigate the hook effect:
-
Perform a wide dose-response curve: Test a broad range of concentrations, including lower concentrations, to fully characterize the bell-shaped curve.
-
Focus on DC50/Dmax values: In addition to IC50 (cell viability), determine the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) of BRD4 by western blotting. This provides a more direct measure of PROTAC activity.
-
Use lower concentrations: Once the optimal concentration range for degradation is established, subsequent experiments should be performed within this range to avoid the hook effect.
Q3: How should I properly store and handle this compound?
A3: Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Storage of Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
-
Handling: When preparing working solutions, use freshly opened or properly stored DMSO to avoid hygroscopic effects that can impact solubility. Ensure the compound is fully dissolved before adding it to your cell culture media.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a multichannel pipette for cell seeding to minimize well-to-well variation. |
| Variations in compound dilution. | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| "Hook effect" not accounted for. | Extend the concentration range of the degrader to lower concentrations to identify the optimal degradation window and observe the bell-shaped curve. | |
| No significant decrease in cell viability | Low expression of BRD4 or Cereblon in the cell line. | Confirm the expression levels of BRD4 and the E3 ligase component (Cereblon) in your cell line by western blot. |
| Inefficient degradation of BRD4. | Perform a western blot to directly assess BRD4 protein levels after treatment with this compound at various concentrations and time points. | |
| Compound instability. | Check the storage conditions and age of your compound stock. Prepare fresh stock solutions from powder if necessary. | |
| Degradation of BRD4 is observed, but there is minimal effect on cell viability. | Cell line may not be dependent on BRD4 for survival. | Consider using a positive control cell line known to be sensitive to BET inhibitors or degraders. |
| Insufficient treatment duration. | Perform a time-course experiment to determine the optimal treatment duration for observing an effect on cell viability (e.g., 24, 48, 72 hours). |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used for evaluating BET PROTACs.[3][4][5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the degrader. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest degrader concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for BRD4 Degradation
This protocol allows for the direct assessment of target protein degradation.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specific time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
Quantitative Data Summary
The following table summarizes reported IC50 and DC50 values for various BET PROTACs to provide a reference for expected potency. Note that values can vary significantly based on the cell line and experimental conditions.
| Compound | Target | E3 Ligase Ligand | Cell Line | IC50 (nM) | DC50 (nM) | Reference |
| This compound | BRD4 | Cereblon | - | - | 49 | [1][2] |
| ARV-771 | Pan-BET | VHL | 22Rv1 | ~1 | - | [7] |
| QCA570 | Pan-BET | Cereblon | MV4;11 | 0.47 | ~1 | [3][8] |
| PROTAC BET Degrader-1 | Pan-BET | Cereblon | RS4;11 | 4.3 | - | [9] |
| PROTAC BET degrader-2 | Pan-BET | Cereblon | RS4;11 | 9.6 | - | [10] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Logical Relationship of the "Hook Effect"
Caption: The "Hook Effect" at high PROTAC concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Guide: PROTAC BET Degrader vs. siRNA Knockdown for BRD4
This guide provides an objective comparison between two powerful molecular biology tools used to reduce the cellular levels of the Bromodomain and Extra-Terminal (BET) protein BRD4: targeted protein degradation using a PROTAC (Proteolysis Targeting Chimera) and gene silencing via siRNA (small interfering RNA) knockdown. For this comparison, we will reference data from well-characterized BRD4 PROTAC degraders such as MZ1 and dBET1 as exemplars.
Introduction to BRD4 and Reduction Strategies
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, most notably MYC.[1][2][3] Its involvement in cancer cell proliferation has made it a prime therapeutic target. Researchers commonly employ two distinct strategies to diminish BRD4 function:
-
PROTAC BET Degraders: These are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS).[4][5] A PROTAC simultaneously binds to BRD4 and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of the BRD4 protein itself.[6]
-
siRNA Knockdown of BRD4: This method utilizes the RNA interference (RNAi) pathway. A synthetic double-stranded siRNA molecule guides the RNA-Induced Silencing Complex (RISC) to bind and cleave the messenger RNA (mRNA) transcript of BRD4, thereby preventing the synthesis of new BRD4 protein.[7][8]
Mechanism of Action
The fundamental difference between these two technologies lies in the biological level at which they act: PROTACs eliminate the final protein product, while siRNA prevents the protein from being made by targeting its mRNA template.
Head-to-Head Comparison: Performance and Efficacy
The choice between a PROTAC degrader and siRNA often depends on the specific experimental goals, such as the desired speed of action, duration of effect, and whether the target is the protein's presence or its synthesis.
Table 1: Comparison of Core Mechanisms and Characteristics
| Feature | PROTAC BET Degrader (e.g., MZ1, dBET1) | siRNA Knockdown of BRD4 |
| Target Molecule | BRD4 Protein | BRD4 mRNA |
| Level of Action | Post-translational | Pre-translational |
| Cellular Machinery | Ubiquitin-Proteasome System (UPS) | RNA Interference (RNAi) Machinery (RISC) |
| Mode of Action | Catalytic; one PROTAC molecule can induce the degradation of multiple target proteins.[5] | Stoichiometric within the RISC complex. |
| Effect on mRNA | No direct effect; BRD4 mRNA levels are typically unaffected.[9][10] | Direct reduction of BRD4 mRNA levels.[8] |
| Reversibility | Reversible. Effect diminishes upon compound washout, with protein levels recovering as new protein is synthesized.[11] | Long-lasting. Effect persists until the siRNA is diluted through cell division or degraded. |
| Onset of Effect | Rapid. Protein degradation can be observed within a few hours.[12] | Slower. Requires time for existing protein to be naturally turned over after mRNA is cleared. |
Table 2: Quantitative Performance Data
| Parameter | PROTAC BET Degrader (e.g., MZ1, dBET1) | siRNA Knockdown of BRD4 |
| Potency (Typical) | High; DC50 (concentration for 50% degradation) values in the picomolar to low nanomolar range.[13][14] | Effective at nanomolar concentrations. |
| Maximal Effect | >90% degradation of BRD4 protein is achievable.[10][11] | Typically achieves 70-90% knockdown of mRNA and corresponding protein.[8] |
| Time to Max Effect | Protein degradation is often significant within 2-4 hours and maximal by 18-24 hours.[10][12] | mRNA reduction can be seen in hours, but maximal protein reduction may take 48-72 hours.[8] |
| Selectivity | Can be highly selective for BRD4 over other BET family members (BRD2, BRD3), as seen with MZ1 at low concentrations.[11] | Dependent on siRNA sequence design to minimize off-target mRNA cleavage. |
Table 3: Comparison of Downstream Cellular Effects
| Cellular Effect | PROTAC BET Degrader (e.g., MZ1, dBET1) | siRNA Knockdown of BRD4 |
| c-Myc Expression | Rapid and profound dose-dependent reduction of c-Myc mRNA and protein levels.[15][16] | Significant downregulation of c-Myc mRNA and protein, phenocopying BET inhibitors.[8] |
| Cell Viability (IC50) | Potent anti-proliferative effects, often superior to corresponding inhibitors. dBET1 IC50 in MV4;11 cells is 0.14 µM.[10] | Reduces cell viability significantly.[8] |
| Apoptosis Induction | Strong induction of apoptosis, often greater than that seen with BET inhibitors.[10][16] | Induces apoptosis following knockdown.[8] |
Experimental Protocols
A robust comparison requires parallel experiments where cells are treated with the PROTAC degrader or transfected with siRNA.
A. Cell Culture and Treatment
-
Cell Seeding: Plate a human cancer cell line known to be sensitive to BRD4 inhibition (e.g., MV4-11 acute myeloid leukemia cells) in 6-well plates at a density that allows for logarithmic growth over 72 hours.
-
PROTAC Arm: Treat cells with a dose range of a BRD4 PROTAC (e.g., 1 nM to 1 µM of dBET1 or MZ1) or a DMSO vehicle control.
-
siRNA Arm: Transfect cells using a lipid-based transfection reagent with either a validated BRD4-targeting siRNA or a non-targeting (scrambled) control siRNA, following the manufacturer's protocol.
-
Incubation: Incubate the cells for various time points (e.g., 4, 24, 48, and 72 hours) before harvesting for analysis.
B. Western Blotting for Protein Analysis
-
Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 10-20 µg of protein per lane onto an 8% SDS-PAGE gel and run to separate proteins by size.[18]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or α-Tubulin) overnight at 4°C.[19]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an ECL (enhanced chemiluminescence) substrate and an imaging system.[19]
C. RT-qPCR for mRNA Analysis
-
RNA Extraction: Isolate total RNA from harvested cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green master mix, cDNA template, and primers specific for BRD4, MYC, and a housekeeping gene (e.g., ACTB or GAPDH).[20]
-
Analysis: Run the reaction on a real-time PCR system. Calculate the relative mRNA expression using the ΔΔCq method.[20]
D. Cell Viability Assay
-
Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat with a serial dilution of the PROTAC degrader or transfect with siRNA as described above.
-
Incubation: Incubate for 72 hours.
-
Measurement: Add a viability reagent such as CCK-8 or CellTiter-Glo and measure absorbance or luminescence according to the manufacturer's protocol to determine the percentage of viable cells relative to the control.[21]
BRD4 Signaling Pathway
Both PROTACs and siRNA ultimately impact the same downstream signaling pathway by reducing the available pool of functional BRD4 protein, which is critical for the transcriptional activation of genes like MYC.
Conclusion
Both PROTAC BET degraders and siRNA are highly effective tools for reducing BRD4 levels and studying its downstream effects. The optimal choice depends on the specific research question.
-
PROTAC BET Degraders are ideal for applications requiring rapid and potent removal of the existing BRD4 protein pool. Their catalytic nature and action at the protein level make them powerful tools for achieving a more profound and immediate phenotype, which can be more representative of a therapeutic effect than simply halting new protein synthesis. They are particularly advantageous for overcoming potential scaffolding functions of the target protein that might be retained with simple inhibitor binding.[22]
-
siRNA Knockdown remains the gold standard for validating a gene's function by directly linking the phenotype to the gene's transcript. It is excellent for achieving long-term suppression of protein expression and is a crucial tool for confirming that the effects of a small molecule (like a PROTAC or inhibitor) are indeed on-target. The slower onset of action, which depends on the natural turnover rate of the target protein, is a key difference from the acute depletion caused by degraders.
References
- 1. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 5. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]
- 18. Conditional Human BRD4 Knock-In Transgenic Mouse Genotyping and Protein Isoform Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 20. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of BRD4 triggers cellular senescence through suppressing aurora kinases in oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
A Comparative Guide to Validating Apoptosis Induced by PROTAC BET Degrader-10
This guide provides a comprehensive comparison of PROTAC BET Degrader-10 with alternative apoptosis-inducing agents, supported by experimental data and detailed protocols for validation assays. It is designed for researchers, scientists, and drug development professionals working in oncology and chemical biology.
Introduction to PROTAC BET Degraders and Apoptosis Induction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] PROTAC BET degraders, such as this compound, specifically target the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are crucial regulators of gene transcription and are often implicated in cancer.[1][3] Unlike traditional inhibitors that merely block the function of a protein, PROTACs lead to the complete degradation of the target protein, offering a more profound and sustained therapeutic effect.[4][5]
Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. PROTAC BET degraders have been shown to be potent inducers of apoptosis in various cancer cell lines.[3][5][6] They achieve this by downregulating the expression of anti-apoptotic proteins like c-Myc and members of the Bcl-2 family (e.g., Mcl-1, Bcl-2), and in some cases upregulating pro-apoptotic proteins, leading to the activation of the caspase cascade.[3][7][8]
This guide will compare the apoptosis-inducing capabilities of this compound and other well-characterized BET degraders against traditional BET inhibitors, which serve as a primary alternative.
Mechanism of Action: PROTAC-mediated BET Degradation Leading to Apoptosis
PROTAC BET degraders are bifunctional molecules. One end binds to a BET protein, and the other end recruits an E3 ubiquitin ligase, such as Cereblon or VHL.[4][9] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. The removal of BET proteins disrupts the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis.
Comparative Performance Data
The following table summarizes the performance of various PROTAC BET degraders in inducing apoptosis and degrading their target proteins, compared to BET inhibitors.
| Compound | Type | Target(s) | DC50 (Degradation) | IC50 (Proliferation) | Apoptosis Induction | Cell Lines Tested (Examples) |
| This compound | PROTAC Degrader | BRD4 | 49 nM [3][7][9][10] | Not specified | Potent inducer of apoptosis | Not specified in public data |
| BETd-260 | PROTAC Degrader | BRD2/3/4 | 30-100 pM [11] | 51 pM - 2.2 nM [11][12] | Robustly induces apoptosis at 3-10 nM[11][12] | RS4;11, MOLM-13, HCC cells[11][12] |
| QCA570 | PROTAC Degrader | BRD2/3/4 | ~1 nM [13] | Low nM range[14] | Induces >60% apoptosis at 1 nM in some cell lines[15] | MV4;11, MOLM-13, RS4;11, Bladder cancer cells[15][16] |
| ARV-771 | PROTAC Degrader | BRD2/3/4 | < 5 nM [17] | 10-500x more potent than inhibitors | Significantly greater than BET inhibitors[18] | 22Rv1, VCaP, LnCaP95 (Prostate Cancer)[18] |
| JQ1 | BET Inhibitor | BRD2/3/4 | Not applicable | Sub-µM range[19] | Minimal to modest effect at effective concentrations[16][20] | Various leukemia and solid tumor lines[19][21] |
| OTX015 | BET Inhibitor | BRD2/3/4 | Not applicable | Sub-µM range[19] | Induces apoptosis, but less effectively than degraders[18] | Acute leukemia cell lines[19] |
Experimental Protocols for Apoptosis Validation
Accurate validation of apoptosis is crucial. Below are detailed protocols for three standard assays used to quantify apoptosis induced by this compound.
Western Blot for Cleaved PARP and Caspase-3
Objective: To detect the cleavage of PARP and Caspase-3, which are hallmark events of apoptosis.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or control compounds for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved Caspase-3 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22][23]
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or control compounds.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
Caspase-Glo® 3/7 Assay
Objective: To measure the activity of caspase-3 and -7, the key executioner caspases in apoptosis.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with a serial dilution of this compound or control compounds.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
-
Luminescence Measurement:
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for validating apoptosis and the key signaling pathways involved.
Conclusion
This compound and similar molecules represent a powerful strategy for inducing apoptosis in cancer cells. As demonstrated by the comparative data, BET degraders are significantly more potent at inducing apoptosis than their inhibitor counterparts. The provided experimental protocols offer a robust framework for researchers to validate and quantify the apoptotic effects of these next-generation therapeutics. The targeted degradation of BET proteins offers a promising and durable approach to cancer therapy, warranting further investigation and development.
References
- 1. promega.com [promega.com]
- 2. ulab360.com [ulab360.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protac bet degrader 10 — TargetMol Chemicals [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. researchgate.net [researchgate.net]
- 14. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pnas.org [pnas.org]
- 19. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. promega.com [promega.com]
A Comparative Guide to the Specificity of PROTAC BET Degrader-10 for BRD4
This guide provides a comparative analysis of PROTAC BET Degrader-10, focusing on its specificity for the bromodomain and extra-terminal domain (BET) protein BRD4. For context and performance benchmarking, this guide contrasts this compound with other well-characterized BET degraders, ARV-825 and MZ1. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction to BET Protein Degradation
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1][2][] Their association with oncogenes like c-MYC has made them attractive therapeutic targets in oncology.[1][4] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system.[][5][6] A PROTAC consists of a ligand for the target protein and another for an E3 ubiquitin ligase, joined by a chemical linker.[7] This ternary complex formation (Target-PROTAC-E3 Ligase) leads to the ubiquitination and subsequent degradation of the target protein.[]
This compound is a potent degrader of BRD4 that utilizes the Cereblon (CRBN) E3 ligase.[8] Its performance and specificity are critical parameters for its utility as a research tool and potential therapeutic. This guide evaluates these parameters in the context of other widely used BET PROTACs.
Quantitative Performance Comparison
Evaluating the efficacy and specificity of a PROTAC requires quantifying its degradation capability (DC50 and Dmax) and binding affinities for its intended target and related off-targets. While comprehensive, publicly available data for this compound is limited, the following table summarizes its known performance alongside the well-documented degraders ARV-825 and MZ1.
| Parameter | This compound | ARV-825 | MZ1 |
| E3 Ligase Recruited | Cereblon (CRBN)[8] | Cereblon (CRBN)[1][9] | von Hippel-Lindau (VHL)[10][11] |
| Target(s) | BRD4[8] | Pan-BET (BRD2, BRD3, BRD4)[12][13] | Preferentially BRD4[10][11] |
| BRD4 DC50 | 49 nM[8] | <1 nM[1][9] | ~10-100 nM (cell-dependent)[4] |
| BRD4 Binding Affinity (Kd) | Data not available | BD1: 90 nM, BD2: 28 nM[1] | BD1: 382 nM, BD2: 120 nM[11] |
| Specificity Notes | Data not available | Efficiently degrades BRD2, BRD3, and BRD4.[13] | Shows preferential degradation of BRD4 over BRD2 and BRD3 at lower concentrations.[10][11][14] |
Visualizing the Mechanism and Workflow
PROTAC Mechanism of Action
Proteolysis-targeting chimeras function by inducing proximity between a target protein and an E3 ubiquitin ligase. This action triggers the cell's natural protein disposal machinery to tag and degrade the target protein.
Caption: Mechanism of PROTAC-induced degradation of BRD4.
Experimental Workflow for Specificity Analysis
To comprehensively assess the specificity of a PROTAC like BET Degrader-10, a multi-assay approach is required. This workflow outlines the key experimental stages from initial treatment to detailed mechanistic validation.
Caption: Workflow for evaluating PROTAC degrader specificity.
Detailed Experimental Protocols
The following protocols provide a framework for assessing BET degrader performance.
HiBiT-Based Protein Degradation Assay
This method quantifies the degradation of a target protein by measuring the luminescence of a small HiBiT tag fused to the protein of interest at its endogenous locus using CRISPR/Cas9 gene editing.[15][16][17]
Objective: To determine the half-maximal degradation concentration (DC50) and maximal degradation (Dmax).
Materials:
-
HEK293 cells with endogenously HiBiT-tagged BRD4.
-
This compound and other comparator compounds.
-
White, opaque 96-well or 384-well assay plates.
-
Nano-Glo® HiBiT Lytic Detection System (Promega).[16]
-
Luminometer.
Protocol:
-
Cell Plating: Seed the HiBiT-BRD4 expressing cells in white, opaque 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of the assay. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC degraders in cell culture medium. Add the compounds to the cells and incubate for the desired time period (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control.
-
Lysis and Detection:
-
Data Acquisition: Measure the luminescence using a plate-based luminometer.
-
Analysis: Normalize the luminescence values to the DMSO vehicle control. Plot the normalized values against the compound concentration and fit a dose-response curve to calculate the DC50 and Dmax values.
NanoBRET™ Ternary Complex and Target Engagement Assays
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay used in live cells to measure protein-protein or protein-ligand interactions.[18]
Objective: To measure PROTAC-mediated ternary complex formation between BRD4 and the E3 ligase, and to assess target engagement of the PROTAC with BRD4.
Materials:
-
HEK293 cells.
-
Plasmids: BRD4-NanoLuc® fusion, HaloTag®-E3 Ligase (CRBN or VHL) fusion.[19]
-
FuGENE® HD Transfection Reagent.[20]
-
HaloTag® NanoBRET™ 618 Ligand (for ternary complex) or fluorescent tracer (for target engagement).[18]
-
NanoBRET™ Nano-Glo® Substrate.[20]
-
BRET-capable plate reader.
Protocol:
-
Transfection: Co-transfect HEK293 cells with the BRD4-NanoLuc® and HaloTag®-E3 Ligase plasmids. Plate the transfected cells into 96-well plates and incubate for 24 hours.[19]
-
Labeling (Ternary Complex Assay): Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
Compound Addition: Add serial dilutions of the PROTAC degraders to the wells.
-
Substrate Addition and Measurement:
-
Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the BRET signal indicates the formation of the ternary complex.[18] For target engagement, a fluorescent tracer is used, and a dose-dependent decrease in the BRET signal indicates displacement of the tracer by the PROTAC.[18]
Co-Immunoprecipitation (Co-IP) for Ubiquitination
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[21]
Objective: To detect the increase in ubiquitinated BRD4 following PROTAC treatment.
Materials:
-
PROTAC degrader and proteasome inhibitor (e.g., MG132).
-
Lysis buffer (RIPA or similar, with protease and deubiquitinase inhibitors).
-
Antibodies: anti-BRD4 antibody for IP, anti-ubiquitin antibody for Western Blot.[5]
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western Blotting equipment.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC degrader for a short duration (e.g., 1-4 hours) to capture the ubiquitinated species before complete degradation. Include a co-treatment condition with a proteasome inhibitor (MG132) to allow accumulation of ubiquitinated proteins.[5]
-
Cell Lysis: Harvest and lyse the cells in cold lysis buffer.
-
Immunoprecipitation:
-
Elution and Western Blot:
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer and heat.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin antibody.
-
-
Analysis: An increase in the high molecular weight smear (polyubiquitination) in the PROTAC-treated lanes compared to the vehicle control confirms target ubiquitination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selvita.com [selvita.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. promega.com [promega.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to CRBN-Based BET Degraders: PROTAC BET Degrader-10 in Focus
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a comparative analysis of PROTAC BET Degrader-10 against other prominent Cereblon (CRBN)-based Bromodomain and Extra-Terminal (BET) protein degraders, including ARV-825, dBET1, and BETd-260. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their drug discovery and development programs.
Mechanism of Action: A Shared Strategy
PROTAC BET degraders operate through a common mechanism of action. These heterobifunctional molecules are designed to simultaneously bind to a BET protein (such as BRD2, BRD3, or BRD4) and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target BET protein and its subsequent degradation by the proteasome. This event-driven, catalytic mode of action allows for the removal of target proteins at sub-stoichiometric concentrations.
Caption: PROTAC-mediated degradation of BET proteins.
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the experimental conditions, such as the cell lines used and the duration of treatment, can vary between studies, which may affect the direct comparability of the data.
| Degrader | Target | DC50 | Dmax | Cell Line | Reference |
| This compound | BRD4 | 49 nM | >90% | Not Specified | [1][2][3][4] |
| ARV-825 | BRD4 | <1 nM | >90% | Burkitt's Lymphoma cells | [5][6][7][8][9] |
| BRD2 | - | >90% | SET-2 | [10] | |
| BRD3 | - | >90% | SET-2 | [10] | |
| dBET1 | BRD4 | ~100 nM | >85% | MV4;11 | [11][12] |
| BRD2 | - | Degraded | MV4;11 | [11][12] | |
| BRD3 | - | Degraded | MV4;11 | [11][12] | |
| BETd-260 | BRD4 | 30 pM | >90% | RS4;11 | [13][14][15][16][17][18][19] |
| BRD2 | 30-100 pM | >90% | RS4;11 | [13][14][15][16][17][18][19] | |
| BRD3 | 30-100 pM | >90% | RS4;11 | [13][14][15][16][17][18][19] |
Table 1: Comparative Degradation Potency (DC50) and Efficacy (Dmax) of CRBN-Based BET Degraders. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achieved.
| Degrader | IC50 | Cell Line | Reference |
| ARV-825 | 2-50 nM | Various AML cells | [6][9] |
| dBET1 | 430 nM | Breast cancer cells | [11][20] |
| BETd-260 | 51 pM | RS4;11 | [13][14][15][16][17][18][19] |
| 2.2 nM | MOLM-13 | [13][14][15][16][17][18][19] |
Table 2: Comparative Anti-proliferative Activity (IC50) of CRBN-Based BET Degraders. IC50 represents the concentration required to inhibit 50% of cell growth. Data for this compound is not publicly available.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following sections outline the typical protocols used to assess the performance of PROTAC BET degraders.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of BET protein degradation following treatment with a PROTAC degrader.
Caption: Western Blotting Experimental Workflow.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., cancer cell lines known to express BET proteins) in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC degrader for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target BET protein (BRD2, BRD3, or BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control to determine the percentage of protein degradation relative to a vehicle-treated control.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the PROTAC degraders on cell proliferation and viability.
Caption: MTT Cell Viability Assay Workflow.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PROTAC degrader. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period, typically 72 hours, to allow for the effects on cell proliferation to manifest.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control for each drug concentration. Determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.[21][22][23][24]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 1957234-97-7|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - CAS:1957234-97-7 - KKL Med Inc. [kklmed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. BETd-260 Datasheet DC Chemicals [dcchemicals.com]
- 14. BETd-260 (ZBC260) | BET degrader | Probechem Biochemicals [probechem.com]
- 15. BETd-260 trifluoroacetate | BET PROTAC | Probechem Biochemicals [probechem.com]
- 16. glpbio.com [glpbio.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dBET1 Datasheet DC Chemicals [dcchemicals.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: PROTAC BET Degrader-10 vs. the dTAG System for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), researchers have powerful tools at their disposal to study protein function and develop novel therapeutics. Among these, PROTACs (Proteolysis Targeting Chimeras) and tag-based degradation systems represent two prominent and distinct strategies. This guide provides an objective comparison of the PROTAC BET Degrader-10, a molecule designed to eliminate specific endogenous proteins, and the dTAG system, a versatile platform for degrading any protein of interest that has been genetically tagged.
Mechanism of Action: Direct vs. Tag-Based Degradation
The fundamental difference between these two systems lies in their approach to target recognition.
This compound is a heterobifunctional molecule that directly co-opts the cell's natural protein disposal machinery to degrade Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[1][2][3] It consists of three key components: a ligand that binds to the target BET protein, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two.[1][2] By bringing the BET protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome.[3][4]
The dTAG (degradation tag) system , in contrast, offers a more universal approach. It requires the protein of interest (POI) to be genetically engineered to include a small protein tag, a mutant form of FKBP12 (FKBP12F36V).[5][][7][8] The dTAG molecule (e.g., dTAG-13) is a heterobifunctional degrader that selectively binds to the FKBP12F36V tag on one end and an E3 ligase (such as Cereblon or VHL) on the other.[][8] This system allows for the degradation of virtually any intracellular protein that can be tagged, without the need to develop a specific binder for the protein itself.[]
Performance and Characteristics: A Comparative Overview
The choice between a direct-targeting PROTAC and the dTAG system depends heavily on the specific research question and application. The following table summarizes their key characteristics based on available data.
| Feature | This compound | dTAG System |
| Targeting Strategy | Direct engagement of endogenous BET proteins. | Requires genetic tagging (CRISPR or transgene) of the protein of interest with FKBP12F36V.[][7] |
| Generalizability | Specific to BET proteins. A new PROTAC must be developed for each new target protein class.[2][3] | In principle, any intracellular protein can be targeted by fusing it with the FKBP12F36V tag.[5][] |
| Requirement for Target Ligand | Yes, a ligand that binds to the target protein is a core component of the PROTAC molecule.[4] | No, it relies on the highly specific interaction between the dTAG molecule and the FKBP12F36V tag.[][8] |
| Genetic Modification | Not required. Works directly on wild-type proteins.[] | Required to fuse the FKBP12F36V tag to the protein of interest, either via transgene expression or CRISPR/Cas9-mediated knock-in.[][7][9] |
| Selectivity | Dependent on the selectivity of the target-binding ligand. Potential for off-target degradation if the ligand binds other proteins. | High selectivity due to the specific recognition of the mutant FKBP12F36V tag, which is not present on endogenous proteins.[5][7] |
| Kinetics | Rapid degradation, typically observed within a few hours of treatment.[10] | Very rapid degradation, with significant protein loss often observed in as little as one hour.[5][8] |
| Reversibility | Reversible upon washout of the PROTAC molecule. | Reversible upon washout of the dTAG molecule, allowing for re-expression of the tagged protein.[8] |
| In Vivo Applicability | BET degraders have demonstrated efficacy in mouse xenograft models.[2][11] | The dTAG system has been successfully used for in vivo protein degradation in mice.[5][12] |
| Potency (Example) | DC50 of 49 nM for BRD4 degradation.[1] Other potent BET degraders achieve picomolar to low nanomolar DC50 values.[10][13][14] | Potent degradation of various tagged proteins has been achieved with dTAG-13 concentrations as low as 50-100 nM.[5] |
| E3 Ligase Recruiters | Commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This compound recruits Cereblon.[1] | Can recruit either Cereblon (e.g., dTAG-13) or VHL (e.g., dTAGV-1), providing flexibility.[15] |
Experimental Protocols and Workflows
Evaluating the efficacy and specificity of any protein degradation technology requires a standardized set of experiments. The general workflow involves treating cells with the degrader, preparing cell lysates, and analyzing protein levels.
Key Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
This is the most common method to directly measure the reduction in the level of a target protein.
-
Cell Lysis:
-
After treating cells with the degrader for the desired time, aspirate the media and wash the cells once with ice-cold 1X PBS.[16][17]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the plate.[17]
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.[16][17]
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[16][17]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16] Also probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Wash the membrane three times with TBST.[16]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.[16]
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
2. Mass Spectrometry for Proteome-Wide Selectivity
To ensure the degrader is selective for the intended target, mass spectrometry (MS)-based proteomics can be used to quantify changes across the entire proteome.
-
Sample Preparation: Prepare cell lysates from degrader-treated and control cells as described above.
-
Protein Digestion: Proteins are denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.[18]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[19][20]
-
Data Analysis: The MS data is used to identify and quantify thousands of proteins. By comparing protein abundance between treated and control samples, off-target degradation events can be identified.[20][21]
3. Cell Viability Assays for Cytotoxicity Assessment
It is crucial to determine if the observed cellular phenotype is due to the degradation of the target protein or general toxicity of the compound.
-
MTT/MTS Assay Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the degrader molecule.[22][23]
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[22][23] Metabolically active cells convert the tetrazolium salt (MTT/MTS) into a colored formazan product.
-
If using MTT, add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[23]
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[22][23] The absorbance is proportional to the number of viable cells.
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and the dTAG system are powerful technologies for inducing protein degradation, but they serve different primary purposes.
This compound exemplifies the therapeutic potential of TPD. It is designed to target a specific, disease-relevant endogenous protein (or protein family) in its native context. This approach is ideal for:
-
Therapeutic Development: Creating drugs that eliminate harmful proteins.
-
Studying Endogenous Proteins: Investigating the function of a specific protein without genetic manipulation.
-
Overcoming Inhibitor Resistance: Degrading a target protein can be more effective than simply inhibiting its function.[4]
The dTAG system is an unparalleled tool for basic research and target validation. Its major advantage is its broad applicability, allowing researchers to study the consequences of acutely depleting nearly any protein. This system is best suited for:
-
Target Validation: Rapidly assessing whether the removal of a specific protein has a desired phenotypic effect before investing in developing a dedicated PROTAC or inhibitor.[8]
-
Studying "Undruggable" Proteins: Investigating the function of proteins for which no known small molecule binders exist.[]
-
Dissecting Complex Biology: Providing precise temporal control over protein levels to study dynamic cellular processes.[5][8]
Ultimately, the choice between these systems is guided by the researcher's goal. For direct therapeutic applications against a known target like BET proteins, a dedicated PROTAC is the logical choice. For foundational research, target discovery, and validating the function of a wide array of proteins, the versatility and precision of the dTAG system are invaluable.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 9. media.addgene.org [media.addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
Safety Operating Guide
Essential Safety and Operational Guidance for PROTAC BET Degrader-10
For researchers, scientists, and drug development professionals, the safe and effective handling of potent compounds like PROTAC BET Degrader-10 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and proper chemical management.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly familiar with the safety data sheet (SDS) before handling this compound.
| Parameter | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Storage Temperature | Powder: -20°C. In solvent: -80°C.[1] | [1][2] |
| Occupational Exposure Limits | No substances with occupational exposure limit values have been identified. | [1][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Source |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes and airborne particles. | [1][3] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile) must be worn. Gloves should be inspected prior to use and changed frequently, especially after direct contact with the compound. | [1][3] |
| Body Protection | An impervious lab coat or disposable gown is necessary to prevent skin contamination. | [1][3] |
| Respiratory Protection | When handling the powder form or creating aerosols, a suitable respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood. | [1][3] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical to mitigate risks.
Caption: Standard operating procedure for handling this compound.
Detailed Experimental Protocols
1. Preparation and Weighing:
-
Location: All handling of the solid compound must be conducted within a certified chemical fume hood or a containment balance enclosure to prevent inhalation of dust.
-
Procedure:
-
Before handling, ensure the work area is clean and decontaminated.
-
Use dedicated spatulas and weighing papers.
-
Carefully weigh the required amount of this compound. Avoid creating dust.
-
Clean the balance and surrounding area immediately after weighing.
-
2. Solubilization:
-
Solvent: Use a suitable solvent as recommended by the supplier or experimental protocol.
-
Procedure:
-
Add the solvent slowly to the vessel containing the weighed compound.
-
Cap the vessel securely and mix by vortexing or gentle agitation until fully dissolved.
-
If heating is required, use a controlled heating block or water bath within the fume hood.
-
3. In-Vitro/In-Vivo Dosing:
-
Aseptic Technique: For cell-based assays or animal studies, maintain sterile techniques.
-
Procedure:
-
Prepare stock solutions and dilute to the final working concentration.
-
For in-vitro work, add the compound to the cell culture medium.
-
For in-vivo studies, prepare the dosing solution according to the approved animal protocol.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is crucial.
| Emergency Situation | Immediate Action | Source |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][3] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops. | [1][3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention. | [1][3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. | [1][3] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, prevent further leakage if safe to do so and contact environmental health and safety personnel. Avoid release into the environment. | [1][3] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Waste segregation and disposal workflow for this compound.
Disposal Procedures:
-
Solid Waste:
-
Includes contaminated gloves, weighing papers, and disposable lab coats.
-
Collect in a dedicated, clearly labeled, sealed plastic bag or container.
-
-
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect in a dedicated, clearly labeled, sealed, and chemically compatible waste container. Do not mix with other chemical waste streams unless approved by your institution's environmental health and safety department.
-
-
Sharps Waste:
-
Includes needles, syringes, and contaminated glassware.
-
Dispose of immediately into a designated sharps container.
-
-
Final Disposal:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
